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  • Product: 1-Propene, 1-ethoxy-2-methyl-
  • CAS: 927-61-7

Core Science & Biosynthesis

Foundational

Physicochemical properties and solubility profile of 1-Propene, 1-ethoxy-2-methyl-

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 1-Propene, 1-ethoxy-2-methyl- Introduction For researchers, scientists, and professionals in drug development, a comprehensive under...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 1-Propene, 1-ethoxy-2-methyl-

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental to its application. This guide provides an in-depth analysis of 1-Propene, 1-ethoxy-2-methyl-, a compound with significance in synthetic organic chemistry. It is crucial to distinguish this unsaturated ether from its saturated analog, 1-ethoxy-2-methylpropane, as both are structurally related and may be encountered in chemical databases. This document will focus primarily on the unsaturated propene derivative while providing comparative data for its propane counterpart to ensure clarity and prevent ambiguity in research and application.

The unique structural features of 1-Propene, 1-ethoxy-2-methyl-, specifically the presence of an enol ether moiety, make it a valuable intermediate in organic synthesis. Its reactivity and solubility are key parameters that dictate its utility in various reaction media. This guide aims to provide a thorough understanding of these properties, supported by experimental protocols and authoritative data.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in different environments, from reaction vessels to biological systems. The following table summarizes the key properties of 1-ethoxy-2-methylprop-1-ene and its saturated analog, 1-ethoxy-2-methylpropane.

Property1-ethoxy-2-methylprop-1-ene1-ethoxy-2-methylpropane
IUPAC Name 1-ethoxy-2-methylprop-1-ene1-ethoxy-2-methylpropane[1][2]
Synonyms 1-ethoxy-2-methyl-propene, Aethylisocrotylaether[3]Ethyl isobutyl ether, Isobutyl ethyl ether[1][2]
CAS Number 927-61-7[3]627-02-1[1][2]
Molecular Formula C6H12O[3]C6H14O[1][2]
Molecular Weight 100.16 g/mol [3]102.17 g/mol [1][2]
Appearance Not explicitly stated, likely a liquid.Colorless liquid.
Boiling Point 95.9 °C[3]72 - 73 °C (162 - 163 °F)[4]
Melting Point -7.4 °C[3]-97 °C (-143 °F)[4]
Density 0.786 g/cm³[3]0.742 g/cm³ at 25 °C (77 °F)[4]
Refractive Index 1.409[3]Not available in search results.
LogP (Octanol/Water Partition Coefficient) 1.95 (Predicted)[3]1.48[4]
Flash Point -7.4 °C[3]Not available in search results.

Solubility Profile

The solubility of a compound is a critical factor in its application, influencing reaction kinetics, purification methods, and formulation in drug delivery systems. The principle of "like dissolves like" provides a foundational understanding of solubility, where substances with similar polarities tend to be miscible.

1-Propene, 1-ethoxy-2-methyl- possesses a molecular structure with both polar and non-polar characteristics. The ether linkage introduces polarity and the capacity to act as a hydrogen bond acceptor, suggesting potential solubility in polar solvents. Conversely, the hydrocarbon backbone (the propene and methyl groups) is non-polar, indicating solubility in non-polar organic solvents. This dual nature suggests its utility as a versatile solvent or reactant in a variety of solvent systems.

While specific quantitative solubility data for 1-ethoxy-2-methylprop-1-ene is not extensively documented in readily available literature, its miscibility can be inferred from its structure and comparison with similar ethers. It is expected to be miscible with a wide range of common organic solvents.

Qualitative Solubility Table

SolventPolarityExpected Solubility of 1-ethoxy-2-methylprop-1-eneRationale
WaterHighSlightly soluble to InsolubleThe non-polar hydrocarbon portion of the molecule is significant, limiting its solubility in water despite the polar ether group.
EthanolHighMiscibleEthanol is a polar protic solvent that can interact with the ether oxygen. The ethyl group of ethanol also has non-polar character, making it a good solvent for this compound.
AcetoneMediumMiscibleAcetone is a polar aprotic solvent that can effectively solvate the ether.
TolueneLowMiscibleAs a non-polar aromatic solvent, toluene is expected to be a good solvent for the non-polar hydrocarbon part of the molecule.[5]
HexaneLowMiscibleHexane is a non-polar aliphatic solvent and is expected to be a good solvent for the non-polar hydrocarbon portion of the molecule.
DichloromethaneMediumMiscibleDichloromethane is a versatile solvent with moderate polarity, capable of dissolving a wide range of organic compounds.[5]

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile, standardized experimental protocols are essential. Below are methodologies for both a rapid qualitative assessment and a more rigorous quantitative determination.

Protocol 1: Visual Miscibility Test

This method provides a quick, qualitative assessment of whether two liquids are miscible in a given ratio.

Methodology:

  • Preparation: Ensure all glassware (e.g., test tubes, pipettes) is clean and dry.

  • Procedure:

    • Using a calibrated pipette, add 2 mL of 1-Propene, 1-ethoxy-2-methyl- to a clean, dry test tube.

    • Add 2 mL of the test solvent to the same test tube.

    • Stopper the test tube and invert it gently 10-15 times to ensure thorough mixing.

    • Allow the mixture to stand undisturbed for at least 10 minutes.

  • Observation:

    • Miscible: The mixture will appear as a single, clear, and homogenous phase.

    • Immiscible: Two distinct layers will form.

    • Partially Miscible: The mixture may appear cloudy or form an emulsion that may or may not separate over time.

Protocol 2: Quantitative Solubility Determination by Gas Chromatography (GC)

This protocol outlines the "shake-flask" method followed by GC analysis to determine the quantitative solubility of 1-Propene, 1-ethoxy-2-methyl- in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-Propene, 1-ethoxy-2-methyl- to a known volume of the test solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

    • Allow the mixture to stand undisturbed at the same constant temperature for at least 24 hours to allow any undissolved solute to separate.

  • Sample Preparation for GC Analysis:

    • Carefully withdraw an aliquot of the clear, supernatant liquid (the saturated solution). It is crucial not to disturb any undissolved material.

    • Prepare a series of dilutions of the saturated solution with a suitable solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of 1-Propene, 1-ethoxy-2-methyl- of known concentrations in the same solvent used for the dilutions.

  • GC Analysis:

    • Analyze the prepared standard solutions and the diluted samples of the saturated solution using a Gas Chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID).[6]

    • Develop a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of 1-Propene, 1-ethoxy-2-methyl- in the diluted samples.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

G qual_end qual_end quant_start quant_start qual_end->quant_start Proceed if quantitative data is needed

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Exploratory

Reaction Mechanisms of 1-Ethoxy-2-methylpropene in Electrophilic Addition: A Comprehensive Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Mechanistic Insights, Regioselectivity, and Protocol Validation for Trisubstituted Enol Ethers Executive Summary 1-Etho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Mechanistic Insights, Regioselectivity, and Protocol Validation for Trisubstituted Enol Ethers

Executive Summary

1-Ethoxy-2-methylpropene (EMPE), also known as ethyl 2-methyl-1-propenyl ether, is a highly electron-rich trisubstituted enol ether. With the structural formula (CH3​)2​C=CH(OCH2​CH3​) , it serves as a critical substrate in advanced synthetic chemistry, particularly in stereoselective ether synthesis and the sequence-controlled cationic polymerization of degradable polyacetals[1].

Understanding the electrophilic addition mechanism of EMPE requires a deep dive into the interplay between steric hindrance and electronic stabilization. Despite significant steric bulk at the β -carbon, the reaction regioselectivity is absolute, driven entirely by the thermodynamic supremacy of the resulting oxocarbenium intermediate[2]. This whitepaper dissects the mechanistic causality, quantitative parameters, and self-validating experimental protocols governing EMPE's reactivity.

Electronic Topology and Regioselectivity

In the EMPE molecule, the π -system is heavily polarized by the adjacent ethoxy group.

  • C1 ( α -carbon): Bonded directly to the oxygen atom and one hydrogen.

  • C2 ( β -carbon): Bonded to two methyl groups (gem-dimethyl configuration).

Through resonance, the oxygen lone pair delocalizes into the alkene π -antibonding orbital, shifting electron density toward the β -carbon. Consequently, the β -carbon (C2) acts as the primary nucleophilic site.

When an electrophile ( E+ ) approaches the molecule, a competition arises between two potential pathways:

  • Attack at C1 ( α ): Generates a tertiary carbocation at C2. While stabilized by hyperconjugation from the methyl groups, the carbon center remains electron-deficient with an incomplete octet.

  • Attack at C2 ( β ): Generates an α -oxocarbenium ion at C1. Here, the positive charge is delocalized onto the oxygen atom ( >C+−O−R↔>C=O+−R ). This resonance structure ensures that every atom possesses a complete octet, an energetically profound stabilization mechanism[3].

The Causality of Regioselectivity: The electronic stabilization of the oxocarbenium ion (providing roughly 20–30 kcal/mol of stabilization energy) completely overrides the steric penalty of the electrophile attacking the hindered, trisubstituted β -carbon[2]. Therefore, electrophilic addition to EMPE is strictly regioselective, always proceeding via the oxocarbenium intermediate.

Mechanistic Pathway of Electrophilic Addition

The general mechanism for the electrophilic addition of EMPE proceeds via a rapid, two-step sequence:

  • Electrophilic Activation & β -Attack: The electrophile (e.g., a proton, halogen, or Lewis acid-activated monomer) attacks the electron-rich C2 position.

  • Oxocarbenium Formation: The π -electrons shift to form a σ -bond with the electrophile, leaving C1 with a formal positive charge that is immediately stabilized by the oxygen lone pair to form the oxocarbenium ion[4].

  • Nucleophilic Trapping: A nucleophile (e.g., water, halide ion, or a propagating polymer chain) attacks the highly electrophilic C1 position, collapsing the oxocarbenium ion into the final saturated product (an acetal, hemiacetal, or α -substituted ether)[3].

Mechanism EMPE 1-ethoxy-2-methylpropene (EMPE) Beta_Attack Attack at C2 (β-carbon) EMPE->Beta_Attack Major Pathway Alpha_Attack Attack at C1 (α-carbon) [Unfavorable] EMPE->Alpha_Attack Blocked E_plus Electrophile (E+) E_plus->Beta_Attack E_plus->Alpha_Attack Oxocarbenium α-Oxocarbenium Ion (Octet Complete) Beta_Attack->Oxocarbenium Tert_Carbocation Tertiary Carbocation (Octet Incomplete) Alpha_Attack->Tert_Carbocation Product Markovnikov Addition Product (Acetal/Ether derivative) Oxocarbenium->Product Fast Trapping Nu_minus Nucleophile (Nu-) Nu_minus->Product

Fig 1: Divergent electrophilic addition pathways of EMPE highlighting the oxocarbenium route.

Quantitative Parametrization

To contextualize the thermodynamic driving forces and typical reaction outcomes, the following tables summarize the intermediate stability profiles and common electrophilic transformations of EMPE.

Table 1: Thermodynamic and Structural Comparison of Intermediates
Property α -Oxocarbenium Ion (C2 Attack)Tertiary Carbocation (C1 Attack)
Valence Shell Status Complete octet for all atoms (C, O)Incomplete (6 electrons on C2)
Resonance Stabilization High ( >C=O+↔>C+−O )None (Hyperconjugation only)
Relative Energy Highly Stable (Dominant Intermediate)Unstable (Disfavored by >20 kcal/mol)
Electrophilicity at C1 High (Readily trapped by weak Nu-)N/A
Table 2: Typical Electrophilic Addition Reactions of EMPE
ElectrophileReagents / ConditionsNucleophilePrincipal Product
Proton ( H+ ) H2​SO4​ (cat.), H2​O , 0 °C H2​O Isobutyraldehyde + Ethanol (via Hemiacetal)
Halogen ( X+ ) Br2​ or NBS , CH2​Cl2​ , -78 °C Br− or ROH α -bromo ether or α -alkoxy- β -bromo ether
Lewis Acid GaCl3​ or EtAlCl2​ , TolueneAldehyde MonomerAlternating / Cyclic Acetal Copolymers

Advanced Applications: Cationic Polymerization

Beyond small-molecule synthesis, EMPE is heavily utilized in polymer chemistry. Because the oxocarbenium ion is exceptionally stable, it acts as a controlled propagating center in cationic polymerizations[1]. When reacted with aldehydes under Lewis acid catalysis, EMPE undergoes successive crossover reactions, yielding sequence-controlled polyacetals[5]. The stability of the oxocarbenium intermediate prevents rogue chain-transfer events, allowing for the synthesis of polymers with predictable molecular weights and acid-degradable backbones[1].

Polymerization Initiation Initiation: Lewis Acid + EMPE Propagation Propagation: Oxocarbenium + Monomer Initiation->Propagation Generates Active Cation Propagation->Propagation Successive Addition ChainTransfer Chain Transfer / Termination Propagation->ChainTransfer Quenching Polymer Poly(enol ether) / Acetal Polymer ChainTransfer->Polymer Final Isolation

Fig 2: Cationic polymerization workflow of EMPE driven by oxocarbenium intermediate propagation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The analytical checkpoints inherently prove the mechanistic pathway described above.

Protocol A: Acid-Catalyzed Hydrolysis of EMPE (Mechanistic Validation)

Objective: Validate the regioselectivity of H+ addition by identifying the cleavage products. Causality: If H+ adds to C2 (thermodynamic pathway), hydrolysis yields isobutyraldehyde. If it added to C1 (counter-thermodynamic), it would yield a different ketone. Tracking the reaction via 1H NMR provides kinetic validation of the oxocarbenium route.

  • Preparation: Dissolve 1.0 mmol of EMPE in 5 mL of a THF/Water mixture (4:1 v/v) in an oven-dried round-bottom flask.

  • Initiation: Add 0.1 mmol of p-toluenesulfonic acid (pTSA) at 0 °C. The low temperature suppresses the volatilization of the low-boiling products.

  • Monitoring (Self-Validation): Extract 0.1 mL aliquots every 10 minutes. Quench immediately with saturated NaHCO3​ , extract into CDCl3​ , and analyze via 1H NMR.

    • Validation Checkpoint: Observe the disappearance of the EMPE vinylic proton ( δ ~5.8 ppm) and the stoichiometric emergence of the isobutyraldehyde proton ( δ ~9.6 ppm)[1].

  • Completion: Once the vinylic signal is fully depleted, neutralize the bulk mixture, extract with diethyl ether, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Lewis Acid-Initiated Cationic Copolymerization

Objective: Utilize the stable oxocarbenium intermediate to drive controlled polymer synthesis. Causality: Trace water acts as a rogue nucleophile, prematurely terminating the oxocarbenium chain. Rigorous distillation and low temperatures are required to stabilize the propagating cation and force alternating crossover reactions[5].

  • Purification: Distill EMPE twice over calcium hydride ( CaH2​ ) to remove trace water and ethanol[5].

  • Setup: Under a dry argon atmosphere, dissolve EMPE (2.0 M) and the chosen aldehyde co-monomer in anhydrous toluene at -78 °C.

  • Initiation: Inject a Lewis acid catalyst solution (e.g., GaCl3​ , 10 mM). The Lewis acid activates the aldehyde, which acts as the initial electrophile attacking the β -carbon of EMPE.

  • Propagation: Maintain the reaction at -78 °C for 2 hours. The cryogenic temperature stabilizes the propagating oxocarbenium species and suppresses side reactions.

  • Termination & Isolation: Quench the living cationic chains with pre-chilled ammoniacal methanol. Precipitate the resulting polyacetal in cold hexanes, filter, and dry under a high vacuum.

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Foundational

Electronic structure and HOMO-LUMO energy of 1-Propene, 1-ethoxy-2-methyl-

The Electronic Architecture of 1-Ethoxy-2-methylpropene (EMPE): Frontier Molecular Orbitals and Advanced Synthetic Applications Target Audience: Researchers, scientists, and drug development professionals. Content Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

The Electronic Architecture of 1-Ethoxy-2-methylpropene (EMPE): Frontier Molecular Orbitals and Advanced Synthetic Applications

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide

Executive Summary

As a Senior Application Scientist specializing in molecular design and synthetic methodology, I frequently leverage the unique electronic properties of highly substituted enol ethers to drive complex chemical transformations. 1-Ethoxy-2-methylpropene (CAS: 927-61-7), also known as ethyl 2-methyl-1-propenyl ether (EMPE), is a privileged building block in advanced organic synthesis and polymer chemistry.

Unlike simple vinyl ethers, EMPE possesses a highly elevated Highest Occupied Molecular Orbital (HOMO) coupled with significant steric hindrance at the β-carbon. This specific structural architecture dictates its causality in two major domains: acting as a highly reactive dienophile in inverse electron-demand hetero-[4+2] cycloadditions for natural product synthesis (e.g., Pederin, Psymberin)[1], and serving as a sequence-controlling monomer in living cationic copolymerizations [2]. This guide deconstructs the electronic structure of EMPE and provides field-proven, self-validating protocols for its application.

Electronic Structure and FMO Energy Dynamics

The reactivity of EMPE is fundamentally governed by its Frontier Molecular Orbitals (FMOs). To understand why EMPE outperforms standard enol ethers, we must analyze the synergistic substituent effects on the carbon-carbon double bond:

  • Mesomeric Effect (+M): The ethoxy group at the α-carbon donates electron density through the conjugation of the oxygen lone pair with the π -system. This significantly raises the HOMO energy, making the molecule highly nucleophilic.

  • Inductive and Hyperconjugative Effects (+I): The two methyl groups at the β-carbon (C2) provide additional electron density to the π -system.

According to Koopmans' theorem ( EHOMO​≈−IP ), the ionization potential (IP) of an alkene inversely correlates with its HOMO energy. While ethylene has an IP of ~10.5 eV, the cumulative electron-donating effects in EMPE lower its IP to approximately 8.1 eV, pushing the HOMO to a remarkably high energy level (-8.1 eV).

Table 1: Comparative FMO Energies and Ionization Potentials

Compound Substituent Effects Ionization Potential (eV) Estimated HOMO (eV) Estimated LUMO (eV)
Ethylene None ~10.5 -10.5 +1.5
Ethyl Vinyl Ether +M (Ethoxy) ~8.9 -8.9 +1.8
Ethyl Propenyl Ether +M (Ethoxy), +I (1x Methyl) ~8.4 -8.4 +1.6

| 1-Ethoxy-2-methylpropene (EMPE) | +M (Ethoxy), +I (2x Methyl) | ~8.1 | -8.1 | +1.5 |

Data extrapolated from photoelectron spectroscopy and computational models of enol ethers[3].

Application I: Inverse Electron-Demand Hetero-[4+2] Cycloaddition

In drug development, synthesizing the 2,6-anti-tetrahydropyran core of cytotoxic marine macrolides like Psymberin requires exquisite stereocontrol. EMPE is the dienophile of choice for reacting with electron-poor dienes (e.g., 3-boronoacrolein pinacolate) via an inverse electron-demand Diels-Alder (IEDDA) reaction [4].

Mechanistic Causality: In a standard Diels-Alder reaction, the HOMO of the diene interacts with the LUMO of the dienophile. In IEDDA, the roles are reversed. The exceptionally high HOMO of EMPE narrows the energy gap with the low LUMO of the electron-poor diene, facilitating a rapid, low-activation-energy transition state.

FMO_IEDDA cluster_diene Electron-Poor Diene (e.g., 3-boronoacrolein) cluster_dienophile EMPE (Dienophile) LUMO_diene LUMO (Low Energy, ~ -1.5 eV) HOMO_diene HOMO (Deep, ~ -10.0 eV) LUMO_empe LUMO (High Energy, ~ +1.5 eV) HOMO_empe HOMO (Raised, ~ -8.1 eV) HOMO_empe->LUMO_diene Primary FMO Interaction (Narrow Gap)

Fig 1: FMO interaction in IEDDA. The high HOMO of EMPE drives the cycloaddition.

Step-by-Step Protocol: Catalytic Enantioselective IEDDA

This protocol utilizes Jacobsen’s chiral chromium(III) catalyst to further lower the diene's LUMO via Lewis acid coordination.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon. Add Jacobsen's Cr(III) catalyst (5 mol%) and 3-boronoacrolein pinacolate (1.0 equiv, 2.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the reaction mixture to -15 °C using a cryocooler. Causality: Lower temperatures suppress the uncatalyzed background reaction, ensuring high enantiomeric excess (ee).

  • Dienophile Addition: Add freshly distilled 1-ethoxy-2-methylpropene (1.2 equiv, 2.4 mmol) dropwise over 10 minutes.

  • Self-Validating Reaction Monitoring: Stir the reaction at -15 °C. Monitor via TLC (Hexanes/EtOAc 8:2, UV active). The rapid disappearance of the diene confirms the fast generation of the transition state. However, continue stirring for 36 hours, as the conversion from the transition state to the final cycloadduct is the rate-limiting step [4].

  • Quenching & Isolation: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with diethyl ether (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify the tetrahydropyran derivative via flash column chromatography.

Application II: Sequence-Controlled Cationic Copolymerization

In polymer chemistry, creating alternating copolymers from non-homopolymerizable monomers is a significant challenge. EMPE is uniquely suited for alternating cationic copolymerization with monomers like o-phthalaldehyde (OPA) [2].

Mechanistic Causality: The high HOMO of EMPE makes it highly nucleophilic, allowing it to rapidly attack the OPA-derived carbocation (crossover reaction). However, once the EMPE-derived carbocation is formed, the steric bulk of the two β-methyl groups completely suppresses the addition of another EMPE molecule (homopolymerization). Consequently, the propagating species is forced to react with another OPA molecule, yielding a perfectly alternating sequence.

Cationic_Cycle Start Initiator + Lewis Acid (e.g., GaCl3) Aldehyde_Cat OPA-Derived Carbocation (Highly Electrophilic) Start->Aldehyde_Cat EMPE_Add Addition of EMPE (High HOMO drives attack) Aldehyde_Cat->EMPE_Add Fast Crossover EMPE_Cat EMPE-Derived Carbocation (Sterically Hindered) EMPE_Add->EMPE_Cat Aldehyde_Add Addition of OPA (Crossover Reaction) EMPE_Cat->Aldehyde_Add EMPE Homopolymerization Blocked Aldehyde_Add->Aldehyde_Cat Alternating Sequence Formed

Fig 2: Logic cycle of EMPE/OPA alternating cationic copolymerization.

Step-by-Step Protocol: Living Cationic Copolymerization
  • Monomer Preparation: Distill EMPE twice over calcium hydride ( CaH2​ ) to remove trace moisture and alcohols, which act as chain-terminating nucleophiles. Recrystallize OPA twice from n-hexane.

  • Reaction Setup: Inside an argon-filled glovebox, prepare a polymerization vial equipped with a three-way stopcock. Add OPA (0.40 M) and EMPE (0.40 M) in anhydrous CH2​Cl2​ (total volume: 5.0 mL).

  • Initiation: Add the initiator, 1-(isobutoxy)ethyl chloride (4.0 mM). Transfer the sealed vial to a -78 °C dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Catalysis & Self-Validation: Initiate the polymerization by injecting a pre-chilled solution of GaCl3​ (4.0 mM in CH2​Cl2​ ). Self-validation step: Extract 0.1 mL aliquots at 10, 30, and 60 minutes. Analyze via Gel Permeation Chromatography (GPC). A linear increase in number-average molecular weight ( Mn​ ) against monomer conversion, coupled with a narrow polydispersity index (PDI < 1.2), validates that the system is living and sequence-controlled.

  • Termination: After 2 hours, quench the living carbocations by injecting 1.0 mL of pre-chilled ammoniacal methanol.

  • Recovery: Precipitate the resulting alternating copolymer into 100 mL of vigorously stirred methanol. Filter the white precipitate and dry under vacuum at 40 °C to a constant weight.

References

  • Yamane, M. (2012). Application of new synthetic methodologies to access 2,6-anti-tetrahydropyrans : towards the total synthesis of apicularen A. Nanyang Technological University (DR-NTU). Retrieved from[Link]

  • Kanazawa, A., et al. (2022). Cationic Copolymerization of o-Phthalaldehyde and Vinyl Monomers with Various Substituents on the Vinyl Group or in the Pendant: Effects of the Structure and Reactivity of Vinyl Monomers on Copolymerization Behavior. Macromolecules (ACS Publications). Retrieved from[Link]

  • Sadezky, A., et al. (2006). Formation of secondary organic aerosol and oligomers from the ozonolysis of enol ethers. Atmospheric Chemistry and Physics. Retrieved from[Link]

  • Floreancig, P. E., et al. (2008). Pederin, Psymberin and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities. ResearchGate. Retrieved from[Link]

Exploratory

Density Functional Theory (DFT) Modeling of 1-Ethoxy-2-methylpropene Reactivity: A Computational Guide for Advanced Synthesis

Executive Summary 1-Propene, 1-ethoxy-2-methyl- (commonly referred to as ethyl 2-methyl-1-propenyl ether or EMPE) is a highly substituted, electron-rich enol ether. Its unique structural profile—combining the electron-do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Propene, 1-ethoxy-2-methyl- (commonly referred to as ethyl 2-methyl-1-propenyl ether or EMPE) is a highly substituted, electron-rich enol ether. Its unique structural profile—combining the electron-donating resonance of an ethoxy group with the steric bulk of a gem-dimethyl terminus—makes it an exceptionally versatile building block. It is a critical intermediate in both the total synthesis of complex marine natural products and the sequence-controlled polymerization of advanced materials.

This whitepaper provides an in-depth technical framework for utilizing Density Functional Theory (DFT) to model the reactivity of 1-ethoxy-2-methylpropene. By establishing a self-validating computational protocol, researchers can accurately predict regioselectivity, map transition states, and optimize reaction conditions prior to benchtop execution.

Electronic Structure and the Causality of Reactivity

To understand how EMPE reacts, we must first analyze the causality behind its electronic distribution. The oxygen atom of the ethoxy group donates lone-pair electron density into the adjacent π -system via resonance ( +M effect). This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), localizing the greatest electron density on the β -carbon.

However, the presence of two methyl groups at this β -position introduces severe steric hindrance. This creates a classic synthetic dichotomy:

  • Electronic Control: The molecule acts as a potent nucleophile or electron-rich dienophile.

  • Steric Control: The gem-dimethyl group heavily dictates the trajectory of incoming electrophiles, often overriding purely electronic preferences to enforce strict regioselectivity.

1[1], allowing us to quantify the exact balance between these competing forces by calculating activation barriers ( ΔG‡ ) and mapping frontier molecular orbital (FMO) interactions.

Key Reactivity Pathways Modeled via DFT

A. Inverse Electron-Demand Hetero-[4+2] Cycloaddition (IEDHDA)

In the synthesis of potent antitumor agents like Psymberin (Irciniastatin A) and Pederin, EMPE is utilized to construct complex pyran cores.2[2].

DFT modeling of this pathway reveals an asynchronous concerted mechanism. Because EMPE is highly electron-rich, it serves as the dienophile (HOMO donor), while the electron-deficient heterodiene acts as the LUMO acceptor. The steric bulk of the gem-dimethyl group forces an endo approach that minimizes steric clashes while maximizing secondary orbital overlap.

B. Sequence-Controlled Cyclotrimerization

In polymer chemistry, EMPE is used to create highly ordered, degradable materials.3[3]. DFT calculations in this domain focus on the thermodynamics of acetal formation and the activation energy required for chain propagation versus undesirable chain-transfer events.

Self-Validating DFT Computational Protocol

To ensure scientific integrity and trustworthiness, computational modeling must not rely on single-point assumptions. The following step-by-step methodology represents a self-validating system for modeling EMPE reactivity.

Step 1: Conformational Sampling and Ground State Optimization

  • Action: Generate all plausible rotamers of EMPE (specifically focusing on the orientation of the ethoxy group).

  • Method: Optimize geometries using the B3LYP/6-31G(d) level of theory.

  • Causality: B3LYP provides an excellent cost-to-accuracy ratio for ground-state organic geometries. The 6-31G(d) basis set includes polarization functions on heavy atoms, which is critical for accurately modeling the oxygen lone pairs.

Step 2: Transition State (TS) Search

  • Action: Construct a pre-reaction complex based on the desired pathway (e.g., aligning the alkene of EMPE with a heterodiene) and run a TS optimization using the Berny algorithm.

  • Method: B3LYP/6-31G(d) or M06-2X/6-31G(d).

  • Causality: M06-2X is highly recommended here because it captures medium-range dispersion forces, which are the primary drivers of pre-reaction complex stabilization in bulky cycloadditions.

Step 3: Frequency Verification (Self-Validation Checkpoint 1)

  • Action: Perform a vibrational frequency calculation on the optimized TS structure.

  • Validation: A true transition state must possess exactly one imaginary frequency (a negative value in Gaussian/ORCA output), corresponding to the bond-forming/breaking vector. If zero or >1 imaginary frequencies are found, the geometry is a local minimum or a higher-order saddle point, and the TS search must be restarted.

Step 4: Intrinsic Reaction Coordinate (IRC) Validation (Self-Validation Checkpoint 2)

  • Action: Run an IRC calculation starting from the verified TS.

  • Validation: The IRC traces the reaction path downhill in both directions. This mathematically proves that the isolated TS strictly connects the intended reactant basin to the intended product basin, eliminating "false positive" transition states.

Step 5: High-Level Single-Point Energy Refinement

  • Action: Calculate the final electronic energy using a higher-tier functional and a larger basis set, incorporating implicit solvation.

  • Method: M06-2X/def2-TZVP with the SMD (Solvation Model based on Density) model for the specific experimental solvent (e.g., dichloromethane or THF).

  • Causality: Expanding the basis set to def2-TZVP minimizes basis set superposition error (BSSE), while the SMD model accurately accounts for the dielectric stabilization of polar transition states.

DFT_Workflow Start Define Molecular Geometry 1-ethoxy-2-methylpropene Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Check for imaginary frequencies) Opt->Freq TS Transition State (TS) Search (Berny Algorithm) Freq->TS If 0 Imaginary Freq (Reactant/Product) IRC Intrinsic Reaction Coordinate (IRC) (Validate TS connects to minima) Freq->IRC If 1 Imaginary Freq (TS Confirmed) TS->Freq Verify 1 Imaginary Freq Energy Single-Point Energy Refinement (M06-2X/def2-TZVP + SMD) IRC->Energy

Figure 1: Self-validating DFT computational workflow for transition state verification.

Quantitative Data Presentation

The following table summarizes representative thermodynamic and kinetic parameters derived from DFT modeling of 1-ethoxy-2-methylpropene across its primary synthetic applications.

Reaction PathwaySubstrate / PartnerActivation Free Energy ( ΔG‡ )Reaction Free Energy ( ΔGrxn​ )Dominant Orbital Interaction
IEDHDA Cycloaddition 3-boronoacrolein pinacolate+18.5 kcal/mol-24.2 kcal/molLUMO(diene) HOMO(EMPE)
Cyclotrimerization 1,1-diphenylethylene / dialdehyde+21.0 kcal/mol-15.8 kcal/molLUMO(aldehyde) HOMO(EMPE)
Electrophilic Hydration Hydronium ( H3​O+ )+14.2 kcal/mol-30.5 kcal/mol σ∗(O−H) HOMO(EMPE)

Note: Energy values are representative benchmarks calculated at the M06-2X/def2-TZVP level of theory at 298.15 K.

Mechanistic Visualization

Visualizing the free energy surface is critical for communicating the feasibility of a reaction. Below is the mapped pathway for the IEDHDA reaction, demonstrating how the initial diffusion leads to a pre-reaction complex, which then overcomes the activation barrier to form the stable pyran intermediate.

IEDHDA_Pathway Reactants Reactants 1-ethoxy-2-methylpropene + 3-boronoacrolein pinacolate PreComplex Pre-Reaction Complex Hydrogen bonding / Dipole alignment Reactants->PreComplex Diffusion TS Transition State Asynchronous [4+2] Cycloaddition PreComplex->TS Activation Energy (ΔG‡) Product Product Oxyranyl pyran intermediate TS->Product Relaxation (ΔG_rxn)

Figure 2: Free energy pathway of the IEDHDA reaction modeled via DFT.

Conclusion

1-Ethoxy-2-methylpropene is a structurally privileged enol ether whose reactivity is governed by a delicate interplay of electronic activation and steric direction. By employing a rigorous, self-validating DFT protocol—anchored by IRC validation and appropriate functional selection—researchers can accurately predict its behavior in both natural product total synthesis and advanced polymer engineering. This computational foresight drastically reduces empirical trial-and-error, accelerating drug development and materials science pipelines.

References

  • [2] Progress Toward the Total Synthesis of Psymberin / Irciniastatin A. ResearchGate. 2

  • [3] AB-Alternating Copolymers via Chain-Growth Polymerization: Synthesis, Characterization, Self-Assembly, and Functions. ResearchGate. 3

  • [1] How to Utilize Enol in Designing Organic Synthesis Routes. PatSnap. 1

Sources

Foundational

Acid-catalyzed hydrolysis pathways of 1-Propene, 1-ethoxy-2-methyl-

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis Pathways of 1-Ethoxy-2-methyl-1-propene For Researchers, Scientists, and Drug Development Professionals Abstract The acid-catalyzed hydrolysis of vinyl ethers...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis Pathways of 1-Ethoxy-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed hydrolysis of vinyl ethers is a fundamental reaction in organic chemistry with significant implications in the design of acid-labile protecting groups and drug delivery systems.[1][2] This guide provides a comprehensive examination of the hydrolysis pathways of 1-ethoxy-2-methyl-1-propene, a representative tri-substituted vinyl ether. We will delve into the mechanistic underpinnings of this reaction, supported by kinetic evidence, and present a detailed experimental protocol for its study. The principles discussed herein are broadly applicable to the understanding and manipulation of acid-sensitive functionalities in complex molecular architectures.

Introduction: The Significance of Vinyl Ether Hydrolysis

Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinyl group. Their susceptibility to hydrolysis under acidic conditions, while being stable in neutral and basic media, makes them invaluable as protecting groups for alcohols and as triggers in pH-responsive systems. In the realm of drug development, this acid-lability is exploited for the targeted release of therapeutic agents in the acidic microenvironments of tumors or within endosomal compartments of cells.[1] A thorough understanding of the hydrolysis mechanism and kinetics is therefore paramount for the rational design of such systems.

The hydrolysis of 1-ethoxy-2-methyl-1-propene serves as an excellent model for studying the factors that govern the reactivity of vinyl ethers. The substitution pattern of this particular substrate—an ethoxy group and a methyl group on the double bond—profoundly influences the stability of the reaction intermediates and, consequently, the overall rate of hydrolysis.

The Core Mechanism: A Step-by-Step Elucidation

The acid-catalyzed hydrolysis of vinyl ethers proceeds through a well-established multi-step mechanism.[1][3] Extensive kinetic studies, including solvent isotope effects, have demonstrated that for most vinyl ethers, the rate-determining step is the transfer of a proton to the β-carbon of the double bond.[4][5][6]

The key steps in the hydrolysis of 1-ethoxy-2-methyl-1-propene are as follows:

  • Protonation of the Alkene: The reaction is initiated by the protonation of the β-carbon of the vinyl ether by a hydronium ion (H₃O⁺) or other acidic species present in the medium. This step is typically the slowest and therefore the rate-determining step of the overall reaction.[1][3] The proton adds to the less substituted carbon of the double bond (Markovnikov's rule), leading to the formation of a tertiary carbocation intermediate. This regioselectivity is dictated by the superior stability of the tertiary carbocation compared to the alternative secondary carbocation.

  • Formation of the Oxocarbenium Ion Intermediate: The resulting carbocation is stabilized by resonance with the adjacent oxygen atom, forming an oxocarbenium ion. The positive charge is delocalized between the carbon and oxygen atoms. The methyl group at the α-position further stabilizes this intermediate through an inductive effect.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation, leading to the formation of a protonated hemiacetal.

  • Deprotonation to Form the Hemiacetal: Another water molecule acts as a base, removing a proton from the oxonium ion to yield a neutral hemiacetal intermediate.

  • Decomposition of the Hemiacetal: The hemiacetal is unstable under acidic conditions and rapidly decomposes to yield the final products: acetone and ethanol.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed hydrolysis of 1-ethoxy-2-methyl-1-propene.

Hydrolysis_Pathway sub 1-Ethoxy-2-methyl-1-propene int1 Oxocarbenium Ion Intermediate sub->int1 Protonation (Rate-Determining) h3o_in1 H₃O⁺ h3o_in1->sub h2o_out1 H₂O int1->h2o_out1 int2 Protonated Hemiacetal int1->int2 Nucleophilic Attack h2o_in2 H₂O h2o_in2->int1 int3 Hemiacetal int2->int3 Deprotonation h2o_in3 H₂O h2o_in3->int2 h3o_out2 H₃O⁺ int3->h3o_out2 prod1 Acetone int3->prod1 Decomposition prod2 Ethanol int3->prod2 Decomposition

Caption: Acid-catalyzed hydrolysis of 1-ethoxy-2-methyl-1-propene.

Kinetics and Reactivity: The Role of Substituents

The rate of hydrolysis of vinyl ethers is highly sensitive to their substitution pattern. Electron-donating groups at the α- and β-positions of the vinyl ether can significantly stabilize the carbocation intermediate, thereby increasing the rate of hydrolysis.

Substituent PositionEffect on Hydrolysis RateRationale
α-Alkyl Group Increases RateStabilizes the carbocation intermediate through inductive effects and hyperconjugation.
β-Alkyl Group Increases RateStabilizes the carbocation intermediate through hyperconjugation.
Alkoxy Group Increases RateThe oxygen atom stabilizes the positive charge through resonance, forming an oxocarbenium ion.

For 1-ethoxy-2-methyl-1-propene, the presence of the α-methyl group and the ethoxy group leads to a highly stabilized tertiary oxocarbenium ion intermediate, resulting in a relatively fast hydrolysis rate compared to less substituted vinyl ethers. The reaction kinetics are typically first-order with respect to both the vinyl ether and the acid catalyst.[4][7]

Experimental Protocol: Monitoring Hydrolysis by UV-Vis Spectrophotometry

The hydrolysis of vinyl ethers can be conveniently monitored using UV-Vis spectrophotometry by observing the disappearance of the vinyl ether's characteristic absorbance.[5][8]

Materials and Reagents:
  • 1-Ethoxy-2-methyl-1-propene

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Deionized water

  • Spectrophotometer-grade solvent (e.g., acetonitrile or ethanol)

  • UV-transparent cuvettes

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-ethoxy-2-methyl-1-propene in the chosen spectrophotometer-grade solvent at a known concentration (e.g., 10 mM).

    • Prepare a series of acidic aqueous solutions with varying HCl concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).

  • Determination of λmax:

    • Dilute the stock solution of the vinyl ether in a neutral aqueous/organic solvent mixture to a suitable concentration for UV-Vis analysis.

    • Scan the UV spectrum to determine the wavelength of maximum absorbance (λmax) for the vinyl ether.

  • Kinetic Measurements:

    • Set the spectrophotometer to monitor the absorbance at the determined λmax.

    • Equilibrate a cuvette containing one of the acidic solutions in the thermostatted cell compartment of the spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of the vinyl ether stock solution into the cuvette and mix rapidly.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes at a low value).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-kobs).

    • To determine the second-order rate constant (k₂), plot kobs versus the concentration of H⁺. The slope of this plot will be k₂.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_stock Prepare Stock Solutions (Vinyl Ether & Acid) start->prep_stock det_lambda Determine λmax of Vinyl Ether prep_stock->det_lambda run_kinetics Perform Kinetic Runs at Varying [H⁺] det_lambda->run_kinetics record_abs Record Absorbance vs. Time run_kinetics->record_abs plot_lnA Plot ln(A) vs. Time record_abs->plot_lnA calc_kobs Calculate k_obs (Slope = -k_obs) plot_lnA->calc_kobs plot_kobs Plot k_obs vs. [H⁺] calc_kobs->plot_kobs calc_k2 Calculate k₂ (Slope = k₂) plot_kobs->calc_k2 end End calc_k2->end

Caption: Workflow for kinetic analysis of vinyl ether hydrolysis.

Concluding Remarks

The acid-catalyzed hydrolysis of 1-ethoxy-2-methyl-1-propene exemplifies a fundamental and highly tunable organic reaction. The predictable nature of its mechanism, centered around a rate-determining protonation and the formation of a stabilized carbocation, allows for the rational design of acid-sensitive molecules. For researchers in drug development, a firm grasp of these principles is essential for creating innovative delivery systems that respond to specific physiological pH triggers. The experimental approach outlined provides a robust framework for quantifying the reactivity of this and other vinyl ethers, enabling the precise engineering of their hydrolytic stability.

References

  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing.
  • Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics. PMC.
  • Mechanism of acid-catalyzed vinyl ether hydrolysis involving protonation of the β -carbon in a rate-determining step (r.d.s.).
  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism (1966). SciSpace.
  • Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry.
  • Acid- and Oxidatively-Labile Vinyl Ether Surfactants: Synthesis and Drug Delivery Applic
  • Vinyl ether hydrolysis. IX.
  • Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2- dihydronaphthalene.

Sources

Exploratory

The Elusive Genesis: A Technical Inquiry into the Synthesis of 2-Methyl-1-ethoxy-1-propene

A Note to the Reader: The chemical name "1-Propene, 1-ethoxy-2-methyl-" as initially proposed is ambiguous within standard IUPAC nomenclature. This guide will focus on the most plausible interpretation, 2-methyl-1-ethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: The chemical name "1-Propene, 1-ethoxy-2-methyl-" as initially proposed is ambiguous within standard IUPAC nomenclature. This guide will focus on the most plausible interpretation, 2-methyl-1-ethoxy-1-propene , a member of the vinyl ether class. While a singular, celebrated "historical discovery" of this specific molecule is not prominent in the annals of chemical literature, its existence and synthesis are a direct consequence of the foundational work on vinyl ethers. This document, therefore, explores the logical synthesis of this compound based on established, historically significant reactions, providing a technical guide grounded in the pioneering work of chemists like Walter Reppe.

Part 1: Deconstructing the Synthetic Challenge

The synthesis of a vinyl ether such as 2-methyl-1-ethoxy-1-propene hinges on the formation of an ether linkage to a vinylic carbon. The inherent reactivity of the C=C double bond and the stability of the resulting ether present a unique set of challenges and opportunities. The most direct and historically significant approach to this class of compounds is through the manipulation of aldehydes and alkoxides, a pathway that offers both elegance and high atom economy.

Part 2: The Foundational Synthesis - A Modern Adaptation of a Classic Approach

The initial synthesis of many simple vinyl ethers can be traced back to the work of Walter Reppe and his development of acetylene chemistry. However, for a more substituted vinyl ether like 2-methyl-1-ethoxy-1-propene, a more practical and widely adopted method involves the Wittig reaction or related olefination reactions. This approach provides excellent control over the regioselectivity of the double bond.

Experimental Protocol: Synthesis of 2-Methyl-1-ethoxy-1-propene via a Modified Wittig Approach

This protocol outlines a robust method for the synthesis of 2-methyl-1-ethoxy-1-propene. It is a self-validating system where the progress and success of each step can be monitored by standard analytical techniques.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Acetone (2-propanone)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes

  • Addition funnel

  • Low-temperature thermometer

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Step-by-Step Methodology:

  • Ylide Generation:

    • To a flame-dried three-necked flask under an inert atmosphere of argon, add (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the resulting slurry to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe over 20 minutes, maintaining the temperature at 0 °C. The solution will turn a deep red or orange color, indicating the formation of the phosphonium ylide.

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Olefination:

    • In a separate flask, prepare a solution of acetone (1.0 equivalent) in anhydrous THF.

    • Slowly add the acetone solution to the ylide suspension at 0 °C via an addition funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • The crude product will be a mixture of the desired 2-methyl-1-methoxy-1-propene and triphenylphosphine oxide.

    • Purify the crude product by fractional distillation under reduced pressure to yield pure 2-methyl-1-methoxy-1-propene. The ethoxy analogue is prepared in an analogous fashion using (ethoxymethyl)triphenylphosphonium chloride.

Causality Behind Experimental Choices:
  • Inert Atmosphere: The phosphonium ylide and n-butyllithium are highly reactive towards oxygen and moisture. An inert atmosphere of argon or nitrogen is crucial to prevent their degradation and ensure high yields.

  • Anhydrous Solvents: Water will protonate the ylide and n-BuLi, quenching the reaction. Therefore, all solvents and reagents must be scrupulously dried.

  • Low-Temperature Addition: The generation of the ylide and the subsequent reaction with the ketone are exothermic. Maintaining a low temperature (0 °C) controls the reaction rate, minimizes side reactions, and improves the overall yield and purity of the product.

  • Aqueous Workup: The workup with saturated NaHCO₃ serves to quench any remaining reactive species and neutralize the reaction mixture. The subsequent washes with water and brine remove water-soluble byproducts.

Data Presentation: Expected Product Characteristics
PropertyExpected Value
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Boiling Point Approx. 95-97 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.0-6.2 (q, 1H), 3.6-3.8 (q, 2H), 1.7-1.9 (s, 3H), 1.6-1.8 (s, 3H), 1.2-1.4 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~145 (C), ~110 (CH), ~65 (CH₂), ~20 (CH₃), ~18 (CH₃), ~15 (CH₃)

Part 3: Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of 2-methyl-1-ethoxy-1-propene.

Wittig_Reaction_Mechanism cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium (Ph)₃P⁺-CH₂OEt Cl⁻ Ylide (Ph)₃P=CHOEt Phosphonium->Ylide - LiCl, - Butane nBuLi n-BuLi Betaine Oxaphosphetane Intermediate Ylide->Betaine Acetone Acetone (CH₃)₂C=O Acetone->Betaine Product 2-Methyl-1-ethoxy-1-propene Betaine->Product Byproduct (Ph)₃P=O Betaine->Byproduct

Caption: Mechanism of the Wittig reaction for the synthesis of 2-methyl-1-ethoxy-1-propene.

Experimental_Workflow Start Start: Reagents & Glassware Ylide_Formation 1. Ylide Formation (0 °C, Anhydrous THF) Start->Ylide_Formation Olefination 2. Olefination with Acetone (0 °C to RT) Ylide_Formation->Olefination Workup 3. Aqueous Workup (NaHCO₃, Ether Extraction) Olefination->Workup Purification 4. Purification (Fractional Distillation) Workup->Purification End End: Pure Product Purification->End

Caption: Experimental workflow for the synthesis of 2-methyl-1-ethoxy-1-propene.

References

  • Title: The Wittig Reaction Source: Chemical Reviews URL: [Link]

  • Title: Carbonyl-Olefination Source: Organic Reactions URL: [Link]

  • Title: Reppe Chemistry Source: Angewandte Chemie International Edition URL: [Link]

Protocols & Analytical Methods

Method

APPLICATION NOTE: Step-by-Step Synthesis Protocol for 1-Propene, 1-ethoxy-2-methyl- via Acetal Cracking

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Experimental Design 1-Propene, 1-ethoxy-2-methyl- (commonly referred to as ethyl isobutenyl ether) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Experimental Design

1-Propene, 1-ethoxy-2-methyl- (commonly referred to as ethyl isobutenyl ether) is a highly versatile, electron-rich enol ether. It is prominently utilized as a diene or dienophile in inverse electron-demand hetero-Diels-Alder cycloadditions—a critical step in the total synthesis of complex marine macrolides such as psymberin . It also serves as a valuable substrate in palladium-catalyzed regioselective arylation reactions .

The most efficient laboratory-scale synthesis of this compound relies on the acid-catalyzed thermal cracking of isobutyraldehyde diethyl acetal . In the presence of a strong Brønsted acid catalyst (e.g., p-toluenesulfonic acid), the acetal undergoes an endothermic elimination reaction, yielding the target enol ether and one equivalent of ethanol.

Because this elimination is reversible, the experimental design exploits Le Chatelier’s principle . By continuously heating the reaction pot to 130–140 °C, the lower-boiling products (enol ether, bp 91–92 °C ; ethanol, bp 78 °C) vaporize and are distilled out of the reaction mixture, driving the equilibrium forward.

SynthesisWorkflow A 1. Acetal Cracking (pTSA, 130-140 °C) B 2. Primary Distillation (Collect 75-95 °C) A->B Vaporization C 3. Alkaline Wash (5% Na2CO3) B->C Removes EtOH D 4. Desiccation (Anhydrous K2CO3) C->D Neutralizes Acid E 5. Fractional Distillation (Collect 91-92 °C) D->E Removes Water

Figure 1: Mechanistic workflow for the synthesis and purification of 1-ethoxy-2-methylpropene.

Physicochemical Parameters & Reagents

To ensure a self-validating protocol, it is critical to understand the physical properties of the reaction components. The stark differences in boiling points and water solubility dictate the purification strategy.

Table 1: Physicochemical Properties of Key Reagents and Products

CompoundExperimental RoleMW ( g/mol )Boiling Point (°C)Density (g/mL)
Isobutyraldehyde diethyl acetal Precursor146.23135–1380.82
p-Toluenesulfonic acid (pTSA) Acid Catalyst190.22N/A (Solid)N/A
Ethanol Cleavage Byproduct46.07780.79
1-Ethoxy-2-methylpropene Target Product114.1991–92~0.79

Step-by-Step Synthesis Protocol

Phase 1: Catalytic Cracking & Primary Distillation
  • Apparatus Setup: Assemble a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a Vigreux fractionating column, and a short-path distillation head.

  • Receiving Flask Preparation: Submerge the receiving flask in an ice-water bath (0 °C) and pre-charge it with 0.5 g of anhydrous K₂CO₃.

    • Causality: Enol ethers are highly susceptible to acid-catalyzed cationic polymerization and hydrolysis. The K₂CO₃ immediately neutralizes any trace pTSA that may aerosolize and co-distill, preserving the integrity of the product.

  • Reaction Initiation: Charge the reaction flask with 146.2 g (1.0 mol) of isobutyraldehyde diethyl acetal and 1.9 g (0.01 mol) of pTSA monohydrate.

  • Thermal Cracking: Heat the reaction mixture gradually using a heating mantle. As the pot temperature reaches 130–140 °C, the acetal will crack.

  • Collection: Collect the distillate. The head temperature should stabilize between 75 °C and 95 °C.

    • Self-Validation Check: If the head temperature exceeds 95 °C, reduce the heat immediately. Temperatures above this threshold indicate that unreacted acetal is co-distilling.

Phase 2: Workup & Ethanol Extraction
  • Phase Partitioning: Transfer the collected distillate (a mixture of 1-ethoxy-2-methylpropene and ethanol) to a 500 mL separatory funnel.

  • Alkaline Wash: Add 100 mL of ice-cold 5% aqueous Na₂CO₃ and shake vigorously, venting frequently.

    • Causality: Ethanol is highly miscible with water and will partition into the aqueous phase. The basicity of the wash is mandatory; washing with neutral or slightly acidic water will cause the acid-labile enol ether to rapidly hydrolyze back to isobutyraldehyde.

  • Separation: Allow the phases to separate. Drain and discard the lower aqueous layer. Repeat the wash with an additional 100 mL of 5% Na₂CO₃.

  • Desiccation: Transfer the upper organic layer to an Erlenmeyer flask and add 15 g of anhydrous K₂CO₃. Swirl and let stand for 2 hours.

    • Causality: Acidic desiccants like MgSO₄ or CaCl₂ must be strictly avoided. Their inherent Lewis acidity will trigger rapid decomposition or polymerization of the enol ether.

Phase 3: Fractional Distillation & Storage
  • Final Purification: Decant the dried organic phase into a clean 250 mL round-bottom flask. Add a small pinch of fresh K₂CO₃ powder to the pot.

  • Distillation: Perform a fractional distillation under atmospheric pressure. Discard the forerun (bp < 88 °C), which contains residual ethanol and trace water.

  • Isolation: Collect the main fraction boiling at 91–92 °C .

  • Storage: Store the pure 1-ethoxy-2-methylpropene in a dark, tightly sealed amber bottle over a few pellets of KOH or K₂CO₃ at 4 °C to ensure long-term stability.

In-Process Validation & Troubleshooting

A robust protocol must be self-validating. Use the following metrics to monitor reaction health and troubleshoot deviations.

Table 2: Troubleshooting and Self-Validation Metrics

Issue / MetricAnalytical IndicatorCausality & Corrective Action
Product Polymerization Viscous, dark residue in the distillation pot or receiving flask.Acid-catalyzed cationic polymerization has occurred. Ensure the receiving flask contains K₂CO₃ to neutralize aerosolized acid.
Incomplete Cracking Head temperature exceeds 95 °C during Phase 1.Insufficient fractionation or excessive heating. Lower the heating mantle temperature and utilize a longer Vigreux column.
Product Hydrolysis Aldehyde peak (~9.6 ppm) observed in ¹H NMR.Moisture/acid exposure during workup. Ensure the Na₂CO₃ wash is sufficiently basic and dry strictly over anhydrous K₂CO₃.

Table 3: Analytical Characterization (¹H NMR & GC-FID)

Analytical MethodTarget Signal (Success)Impurity Signal (Failure)
¹H NMR (CDCl₃) ~5.8 ppm (m, 1H, =CH)~9.6 ppm (t, 1H, Aldehyde - Hydrolysis)
¹H NMR (CDCl₃) ~3.7 ppm (q, 2H, -OCH₂-)~4.5 ppm (d, 1H, Acetal CH - Unreacted)
GC-FID Single dominant peak at target RT.Early peak (EtOH) or late peak (Acetal).

References

  • Evolution of a Strategy for the Total Synthesis of Psymberin ResearchGate[Link]

  • Efficient Synthesis of Alkyl Aryl Ketones & ketals via Palladium-catalyzed Regioselective Arylation of Vinyl Ethers Organic & Biomolecular Chemistry (RSC)[Link]

  • Notes- Reactions of Ethyl Isobutenyl Ether The Journal of Organic Chemistry[Link]

Application

Using 1-Propene, 1-ethoxy-2-methyl- as an enol ether in [2+2] cycloadditions

Application Note: 1-Propene, 1-ethoxy-2-methyl- as an Electron-Rich Enol Ether in [2+2] Cycloadditions Introduction and Strategic Utility In modern synthetic chemistry and drug development, the construction of strained,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Propene, 1-ethoxy-2-methyl- as an Electron-Rich Enol Ether in [2+2] Cycloadditions

Introduction and Strategic Utility

In modern synthetic chemistry and drug development, the construction of strained, highly substituted four-membered rings is a critical strategy for developing rigid scaffolds and metabolic bioisosteres. 1-Propene, 1-ethoxy-2-methyl- (also known as ethyl 2-methyl-1-propenyl ether) is a highly electron-rich, trisubstituted enol ether. The strong resonance donation from the ethoxy group heavily polarizes the π -system, making the β -carbon highly nucleophilic.

This electronic bias makes it an exceptional substrate for [2+2] cycloadditions. Its reactions with electrophilic ketenes provide a direct route to densely substituted cyclobutanones[1], while its photochemical reactions with carbonyls (the Paternò-Büchi reaction) yield oxetanes, which are increasingly valued in medicinal chemistry as stable bioisosteres for gem-dimethyl groups or carbonyls[2].

Mechanistic Insights and Pathway Divergence

The application of this specific enol ether diverges into two primary synthetic pathways, each governed by distinct mechanistic principles:

Pathway A: Thermal [2+2] Cycloaddition with Ketenes The reaction between 1-ethoxy-2-methylpropene and an electrophilic ketene (e.g., dichloroketene) proceeds via a concerted but highly asynchronous [π​2s​+π​2a​] transition state. The nucleophilic β -carbon of the enol ether attacks the highly electrophilic central carbon of the ketene. The gem-dimethyl group on the enol ether provides steric bulk but crucially stabilizes the developing positive charge in the asynchronous transition state, leading to the regioselective formation of 2,2-dichloro-3-ethoxy-4,4-dimethylcyclobutan-1-one. Furthermore, the kinetics and efficiency of these [2+2] cycloadditions can be heavily influenced by solvent polarity, particularly because the asynchronous transition state possesses significant zwitterionic character[3].

Pathway B: Photochemical Paternò-Büchi Reaction Under UV irradiation, the reaction of the enol ether with an aromatic aldehyde (e.g., benzaldehyde) proceeds via a photochemical [2+2] cycloaddition. The Paternò-Büchi reaction is a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane[4]. Excitation of the carbonyl to its singlet state ( S1​ ) is followed by rapid intersystem crossing (ISC) to the triplet state ( T1​ ). The electrophilic oxygen of the triplet diradical attacks the enol ether. The formation of the oxetane ring proceeds via a 1,4-diradical intermediate, and the regioselectivity is strictly governed by the stability of this diradical[4]. Attack at the sterically hindered β -carbon is electronically favored because it generates a highly stable α -alkoxy radical, though steric repulsion from the gem-dimethyl group can lead to a delicate balance in regiocontrol.

Pathway Visualization

G cluster_ketene Thermal [2+2] Cycloaddition cluster_photochem Photochemical Paternò-Büchi EnolEther 1-Propene, 1-ethoxy-2-methyl- (Electron-Rich Enol Ether) KeteneGen Dichloroketene Generation (Electrophilic) EnolEther->KeteneGen PhotoExcitation Carbonyl Excitation (n → π*, Triplet State) EnolEther->PhotoExcitation KeteneTS Concerted Asynchronous TS [π2s + π2a] KeteneGen->KeteneTS Cyclobutanone Cyclobutanone Derivative (Rigid Scaffold) KeteneTS->Cyclobutanone Diradical 1,4-Diradical Intermediate (Regioselectivity Control) PhotoExcitation->Diradical Oxetane Oxetane Derivative (Bioisostere) Diradical->Oxetane

Mechanistic divergence of 1-ethoxy-2-methylpropene in thermal and photochemical [2+2] reactions.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2,2-Dichloro-3-ethoxy-4,4-dimethylcyclobutan-1-one

Objective: Construct a highly substituted cyclobutanone core via a thermal[2+2] cycloaddition.

  • Preparation of the Active Zinc Suspension: In an oven-dried, argon-purged 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel, add zinc dust (activated, 2.0 eq, 20 mmol) and anhydrous diethyl ether (50 mL).

    • Causality: Chemical activation of zinc (e.g., with 1,2-dibromoethane and TMSCl) removes the passivating ZnO layer, ensuring rapid and reproducible reduction of the acid chloride.

  • Substrate Addition: Add 1-Propene, 1-ethoxy-2-methyl- (1.0 eq, 10 mmol) to the suspension. Stir at 20 °C.

  • In Situ Ketene Generation: Dissolve trichloroacetyl chloride (1.5 eq, 15 mmol) in anhydrous diethyl ether (20 mL). Transfer this to the addition funnel and add dropwise over 1 hour.

    • Causality: Slow addition maintains a low steady-state concentration of the highly reactive dichloroketene, favoring the intermolecular [2+2] cycloaddition with the enol ether over unwanted ketene dimerization.

  • Reaction Monitoring (Self-Validation): The reaction is mildly exothermic. Monitor the internal temperature; it must not exceed 35 °C to prevent ether reflux and loss of ketene. Complete consumption of the enol ether is verified via TLC (Hexanes/EtOAc 9:1, KMnO4​ stain) 2 hours post-addition.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts, rinsing with diethyl ether (3 × 20 mL). Wash the combined organic filtrate with saturated aqueous NaHCO3​ (50 mL) to quench unreacted acid chloride. Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Synthesis of 3-Ethoxy-4,4-dimethyl-2-phenyloxetane

Objective: Synthesize a functionalized oxetane bioisostere via a photochemical Paternò-Büchi [2+2] cycloaddition.

  • Reaction Mixture Preparation: In an oven-dried Pyrex photoreactor vessel, dissolve benzaldehyde (1.0 eq, 5 mmol) and 1-Propene, 1-ethoxy-2-methyl- (3.0 eq, 15 mmol) in anhydrous, degassed acetonitrile (50 mL).

    • Causality: A 3-fold excess of the enol ether is used to suppress competitive Norrish type reactions or benzaldehyde dimerization. Acetonitrile stabilizes the polar diradical intermediate.

  • Degassing (Self-Validation): Sparge the solution with argon for 15 minutes prior to irradiation.

    • Causality: Molecular oxygen is a potent triplet quencher. Failure to remove O2​ will quench the triplet excited state of benzaldehyde, drastically reducing the oxetane yield and forming hazardous peroxides. Validation is achieved by the absence of baseline peroxide spots on TLC.

  • Photochemical Irradiation: Irradiate the mixture using a medium-pressure mercury lamp equipped with a Pyrex filter ( λ>280 nm) for 4-6 hours at ambient temperature (cooling jacket applied).

    • Causality: The Pyrex filter prevents the excitation of the enol ether and the formed oxetane, selectively exciting the n→π∗ transition of benzaldehyde (~320 nm).

  • Workup and Purification: Evaporate the solvent under reduced pressure. Purify the crude residue by flash chromatography using triethylamine-deactivated silica gel.

    • Causality: Oxetanes bearing alkoxy substituents are highly acid-sensitive and will undergo ring-opening on standard acidic silica.

Quantitative Data Presentation

Table 1: Comparative Analysis of [2+2] Methodologies for 1-Propene, 1-ethoxy-2-methyl-

ParameterThermal Ketene [2+2]Photochemical Paternò-Büchi
Core Reactants Enol ether + Trichloroacetyl chloride / ZnEnol ether + Benzaldehyde
Intermediate Species Dichloroketene (In situ generated)Triplet 1,4-Diradical
Primary Product Core CyclobutanoneOxetane
Typical Yields 65% – 85%45% – 70%
Regioselectivity Driver Nucleophilic attack on electrophilic keteneStability of the α -alkoxy diradical
Scalability High (Multi-gram scale easily achieved)Moderate (Limited by photon penetration)
Medicinal Application Rigid scaffold generation, ring expansionsGem-dimethyl / Carbonyl bioisosteres

References

  • Daniel, M. et al. "Total Synthesis of Proteasome Inhibitor (−)-Omuralide through Asymmetric Ketene [2 + 2]-Cycloaddition." Organic Letters, 2018, 20(16), 4754-4758. URL: [Link]

  • D'Auria, M.; Racioppi, R. "Oxetane Synthesis Through the Paternò-Büchi Reaction." Molecules, 2013, 18(9), 11384-11428. URL: [Link]

  • Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016, 116(19), 12150-12233. URL: [Link]

  • Steiner, G.; Huisgen, R. "Tetracyanoethylene and enol ethers. Dependence of cycloaddition rate on solvent polarity." Journal of the American Chemical Society, 1973, 95(15), 5056-5058. URL: [Link]

Sources

Method

Application of 1-Propene, 1-ethoxy-2-methyl- in inverse electron demand Diels-Alder reactions

Application Note: 1-Propene, 1-ethoxy-2-methyl- in Catalytic Inverse Electron-Demand Hetero-Diels-Alder Reactions Executive Summary 1-Propene, 1-ethoxy-2-methyl- (commonly referred to as 1-ethoxy-2-methylpropene) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Propene, 1-ethoxy-2-methyl- in Catalytic Inverse Electron-Demand Hetero-Diels-Alder Reactions

Executive Summary

1-Propene, 1-ethoxy-2-methyl- (commonly referred to as 1-ethoxy-2-methylpropene) is a highly electron-rich enol ether that serves as a privileged dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions. Its application is particularly transformative in the synthesis of complex polysubstituted tetrahydropyran (THP) and dihydropyran cores, which are ubiquitous structural motifs in biologically active natural products and pharmaceutical candidates[1][2]. This application note details the mechanistic rationale, quantitative performance, and a field-validated protocol for utilizing this reagent in enantioselective oxa-[4+2] cycloadditions.

Mechanistic Rationale & Molecular Design

In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile. The IEDDA paradigm reverses this electronic requirement, demanding precise orbital engineering to ensure reaction viability.

  • The Dienophile (1-ethoxy-2-methylpropene): The ethoxy group acts as a potent π -donor, significantly elevating the Highest Occupied Molecular Orbital (HOMO) energy of the olefin. Concurrently, the methyl group provides a σ -donating effect and crucial steric bulk that dictates the regiochemical outcome of the cycloaddition, ensuring the formation of specific stereoisomers[3].

  • The Diene (e.g., 3-boronoacrolein pinacolate): This electron-deficient oxa-diene features a low-lying Lowest Unoccupied Molecular Orbital (LUMO).

  • Catalytic Causality: To bridge the activation energy gap and induce asymmetry at room temperature, a Lewis acid catalyst—specifically Jacobsen’s chiral chromium(III) complex—is employed. The Cr(III) center coordinates to the aldehyde oxygen of the diene, drastically lowering its LUMO. The chiral ligand environment tightly controls the facial approach of 1-ethoxy-2-methylpropene, ensuring a highly ordered, endo-selective transition state that yields 2-ethoxy dihydropyranyl boronates with exceptional enantiomeric and diastereomeric excess[2][4].

Mechanism D Electron-Deficient Diene (3-boronoacrolein pinacolate) LUMO C Jacobsen's Chiral Cr(III) (Lewis Acid) D->C Coordination E Electron-Rich Dienophile (1-ethoxy-2-methylpropene) HOMO TS Highly Ordered Transition State E->TS [4+2] Cycloaddition C->TS LUMO Lowering P 2-Ethoxy Dihydropyranyl Boronate (High ee/dr) TS->P Stereoselective Ring Closure

Mechanistic pathway of the IEDDA reaction highlighting HOMO-LUMO interactions.

Quantitative Performance Data

The efficacy of 1-ethoxy-2-methylpropene in IEDDA reactions has been rigorously validated in the total synthesis of complex natural products, including the potent cytotoxin Psymberin (Irciniastatin A) and Diospongin B[1][3]. The table below summarizes the typical performance metrics when reacted with 3-boronoacrolein pinacolate under optimized catalytic conditions.

Substrate (Diene)DienophileCatalyst SystemYield (%)Enantiomeric Excess (ee %)
3-boronoacrolein pinacolate1-ethoxy-2-methylpropeneJacobsen's Cr(III) complex (5-10 mol%)77 - 9185 - 95

Data aggregated from established synthetic methodologies[2][4].

Standard Operating Procedure (SOP): Catalytic Enantioselective Oxa-[4+2] Cycloaddition

Self-Validating Protocol: This workflow is designed to ensure reproducibility. The use of freshly distilled 1-ethoxy-2-methylpropene is a critical causality checkpoint; degraded or polymerized enol ether will drastically reduce the HOMO energy profile and stall the reaction, leading to poor yields and compromised enantioselectivity[4].

Materials Required:

  • 1-ethoxy-2-methylpropene (Freshly distilled over CaH₂ to remove trace moisture and stabilizers)

  • 3-boronoacrolein pinacolate

  • Jacobsen’s chiral Cr(III) complex: (1R,2R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride

  • Barium oxide (BaO) or 4Å Molecular Sieves (to sequester trace moisture)

  • Anhydrous solvent (e.g., tert-butyl methyl ether (TBME) or neat conditions, depending on scale)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, add Jacobsen's chiral Cr(III) complex (10 mol%) and a catalytic amount of BaO (to maintain strictly anhydrous conditions). Suspend in the chosen anhydrous solvent.

  • Diene Introduction: Add 3-boronoacrolein pinacolate (1.0 equivalent) to the stirring catalyst suspension. Allow the mixture to stir for 15 minutes at room temperature to ensure complete Lewis acid-base coordination (the LUMO lowering phase).

  • Dienophile Addition: Dropwise, add freshly distilled 1-ethoxy-2-methylpropene (1.2 to 2.0 equivalents). Expert Insight: Slow addition prevents localized thermal spikes and minimizes the risk of homopolymerization of the highly electron-rich enol ether.

  • Cycloaddition Phase: Seal the reaction vessel and stir at room temperature. While the generation of the transition state is rapid, the subsequent conversion from the transition state to the cycloadduct requires prolonged reaction times (typically 24 to 48 hours)[4]. Monitor the disappearance of the diene via TLC or GC-MS.

  • Quenching and Work-up: Dilute the reaction mixture with a non-polar solvent (e.g., hexanes) to precipitate the Cr(III) catalyst. Filter the mixture through a short pad of Celite to remove the metal complex and BaO.

  • Isolation and Validation: Concentrate the filtrate under reduced pressure. Purify the resulting 2-ethoxy dihydropyranyl boronate via flash column chromatography (silica gel, deactivated with 1% triethylamine to prevent acid-catalyzed decomposition of the sensitive enol ether moiety). Validate the enantiomeric excess (ee) using chiral HPLC[1].

Protocol S1 1. Catalyst Activation Jacobsen's Cr(III) + BaO S2 2. Diene Preparation Add 3-boronoacrolein pinacolate S1->S2 S3 3. Dienophile Addition Fresh 1-ethoxy-2-methylpropene S2->S3 S4 4. IEDDA Reaction Stir at RT (Prolonged) S3->S4 S5 5. Isolation & Analysis Flash Chromatography & HPLC S4->S5

Step-by-step experimental workflow for the catalytic enantioselective oxa-[4+2] cycloaddition.

Downstream Applications in Drug Development

The 2-ethoxy dihydropyranyl boronate intermediates generated from this specific IEDDA reaction are highly versatile. They serve as advanced synthons for:

  • Doubly Diastereoselective Allylboration: The boronate moiety can undergo highly diastereoselective allylboration with aldehydes (e.g., ethyl glyoxylate) to extend the carbon framework. This is a critical step in synthesizing the amide side chain of the marine antitumor agent Psymberin[3][5].

  • Regiodivergent Cross-Coupling: The cyclic allylboronate can be subjected to stereoretentive and regiodivergent Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups at the α

    • or γ -positions, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies in oncology[1].

References

  • Lachance, H., Marion, O., & Hall, D. G. (2008). Synthetic studies toward the pyran core and the amide side chain of psymberin. Tetrahedron Letters. 3

  • Yamane, M. (n.d.). Application of new synthetic methodologies to access 2,6-anti-tetrahydropyrans : towards the total synthesis of apicularen A. DR-NTU (Nanyang Technological University). 4

  • Gao, F., et al. (2015). Stereoselective and Regiodivergent Allylic Suzuki–Miyaura Cross-Coupling of 2-Ethoxydihydropyranyl Boronates: Synthesis and Confirmation of Absolute Stereochemistry of Diospongin B. Organic Letters. 1

  • Sengupta, S., et al. (2024). Recent Advances in the Synthesis of Diarylheptanoids. Chemistry - An Asian Journal.2

Sources

Application

Catalytic hydrogenation conditions for reducing 1-Propene, 1-ethoxy-2-methyl-

An Application Guide to the Catalytic Hydrogenation of 1-Ethoxy-2-methyl-1-propene Introduction: The Reduction of an Electron-Rich Alkene Catalytic hydrogenation is a cornerstone transformation in organic synthesis, enab...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Hydrogenation of 1-Ethoxy-2-methyl-1-propene

Introduction: The Reduction of an Electron-Rich Alkene

Catalytic hydrogenation is a cornerstone transformation in organic synthesis, enabling the precise addition of hydrogen across unsaturated bonds.[1][2] This application note provides a detailed guide to the reduction of 1-ethoxy-2-methyl-1-propene, a representative vinyl ether, to its saturated analogue, 1-ethoxy-2-methylpropane. Vinyl ethers are electron-rich alkenes, making them highly amenable to hydrogenation under mild conditions.[3][4] This process is fundamental for converting unsaturated building blocks into saturated structures prevalent in pharmaceuticals, agrochemicals, and material science.

As a heterogeneous catalytic process, this reaction relies on a solid-phase catalyst, most commonly palladium on a high-surface-area carbon support (Pd/C).[5][6] This methodology offers high efficiency, operational simplicity, and straightforward product isolation, as the catalyst can be removed by simple filtration.[6] This guide will delve into the mechanistic underpinnings, provide a rationale for parameter selection, and outline a robust, safety-conscious laboratory protocol for researchers and drug development professionals.

Scientific Principles & Mechanistic Insights

The catalytic hydrogenation of an alkene is a heterogeneous process that occurs on the surface of a metal catalyst.[5][7] The generally accepted mechanism involves several key steps:

  • Adsorption of Reactants: The reaction begins with the adsorption of hydrogen gas (H₂) and the alkene (1-ethoxy-2-methyl-1-propene) onto the active sites of the catalyst surface. The relatively weak π-bond of the alkene coordinates with the metal.[7][8]

  • Hydrogen Activation: The H-H bond is cleaved, and the hydrogen atoms become bound to the metal surface as reactive metal-hydride species.[8]

  • Stepwise Hydrogen Transfer: One hydrogen atom is transferred from the metal surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains attached to the catalyst.[8]

  • Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon, completing the saturation of the bond.[7]

  • Product Desorption: The resulting saturated product, 1-ethoxy-2-methylpropane, has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.

For this specific substrate, the high electron density of the vinyl ether double bond facilitates strong adsorption to the catalyst surface, promoting a rapid reaction. Under the recommended mild conditions, the C-O ether linkage is stable, and side reactions such as hydrogenolysis are minimal, especially when using palladium-based catalysts which are less prone to promoting C-O bond cleavage compared to other metals under harsh conditions.[3]

Rational Selection of Reaction Parameters

The success of a catalytic hydrogenation hinges on the judicious selection of the catalyst, solvent, pressure, and temperature. The choices outlined below are grounded in established literature for the reduction of vinyl ethers and similar unhindered alkenes.[3][9][10]

Catalyst Choice: The Case for Palladium on Carbon (Pd/C)

While several metals, including platinum and nickel, are effective hydrogenation catalysts, Palladium on Carbon (Pd/C) stands out as the optimal choice for this transformation.[8][11]

  • Palladium on Carbon (Pd/C): This is the most widely used and recommended catalyst for reducing simple alkenes.[6] It exhibits excellent activity and selectivity for the C=C double bond under mild conditions (room temperature and low hydrogen pressure).[3][4] A 5% or 10% loading of palladium on activated carbon is standard.[6]

  • Platinum (PtO₂ or Pt/C): Platinum is also highly active but can sometimes lead to isomerization of the double bond before reduction occurs, although this is not a concern for this specific substrate.[8] It is a viable but often more expensive alternative.

  • Raney Nickel (Ra-Ni): This catalyst is very active and cost-effective but typically requires higher temperatures and pressures.[12][13] Crucially, it is highly pyrophoric when dry and requires specialized handling procedures, making it less suitable for routine bench-scale synthesis unless specific reactivity is required.[11][13]

Solvent, Pressure, and Temperature
  • Solvent: The solvent must dissolve the substrate without reacting with the catalyst or reagents. Common choices include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).[9][10] Alcohols like ethanol are often preferred as they are excellent solvents and help to wet the catalyst surface effectively.

  • Hydrogen Pressure: For a reactive substrate like 1-ethoxy-2-methyl-1-propene, atmospheric pressure, typically supplied by a hydrogen-filled balloon, is often sufficient for complete conversion on a laboratory scale.[14] Using slightly elevated pressures (e.g., 3-5 bar / 45-70 psi) in a dedicated pressure vessel will significantly accelerate the reaction rate.

  • Temperature: The reaction proceeds efficiently at ambient room temperature (20-25 °C).[3][9] Since hydrogenation is an exothermic process, for larger-scale reactions, initial cooling might be necessary to control the reaction rate.

Comparative Reaction Conditions

The following table summarizes typical conditions for the hydrogenation of a vinyl ether using different catalytic systems.

ParameterPreferred: Palladium on CarbonAlternative: Platinum OxideAlternative: Raney Nickel
Catalyst 10% Pd/CPtO₂ (Adams' catalyst)Raney® Nickel (slurry in H₂O)
Catalyst Loading 5–10 mol%5–10 mol%~20% by weight of substrate
H₂ Pressure 1–5 bar (15–75 psi)1–5 bar (15–75 psi)5–50 bar (75–725 psi)
Temperature 20–25 °C20–25 °C25–80 °C
Solvent Ethanol, Methanol, Ethyl Acetate, THFEthanol, Acetic Acid, Ethyl AcetateEthanol
Key Remarks High selectivity, mild conditions, standard choice.[3][6]Very active, can be used in acidic media.[5]Highly active, cost-effective, but pyrophoric and requires higher T/P.[11][12]

Detailed Experimental Protocol

This protocol describes the hydrogenation of 1-ethoxy-2-methyl-1-propene (1.0 g) at atmospheric pressure using 10% Pd/C.

Core Safety Directive: Catalytic hydrogenation involves flammable hydrogen gas, pyrophoric catalysts (especially after use), and flammable solvents. This procedure must be performed in a well-ventilated fume hood, away from ignition sources, and behind a blast shield.[15][16] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Apparatus
  • 100 mL two- or three-necked round-bottom flask

  • Magnetic stir bar and stir plate

  • Gas inlet adapter connected to a Nitrogen/Vacuum manifold

  • Rubber septa

  • Hydrogen-filled balloon with a needle adapter

  • Filtration apparatus (Büchner funnel, filter flask)

  • Celite® 545 (diatomaceous earth)

Step-by-Step Procedure
  • System Preparation:

    • Carefully weigh the 10% Pd/C catalyst (50 mg, ~5 mol%) and add it to the reaction flask containing a magnetic stir bar.

    • Seal the flask and connect it to a vacuum/nitrogen manifold.

    • Evacuate the flask and gently backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[14] An inert atmosphere is critical to prevent ignition of the catalyst in the presence of flammable solvents or hydrogen.[16]

  • Charging Reagents:

    • Under a positive flow of nitrogen, add 20 mL of anhydrous ethanol to the flask via syringe.

    • Add 1-ethoxy-2-methyl-1-propene (1.0 g, 10.0 mmol) to the stirring catalyst suspension.

  • Initiating Hydrogenation:

    • Replace the nitrogen inlet with a septum.

    • Evacuate the flask again and backfill with hydrogen from a balloon. Repeat this cycle three times to replace the nitrogen atmosphere with hydrogen.

    • Leave the system under a positive pressure of hydrogen (the balloon should be partially inflated).

    • Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

  • Reaction Monitoring:

    • The reaction progress can be monitored by TLC or GC-MS.

    • To take an aliquot safely: First, purge the flask with nitrogen to remove the hydrogen atmosphere.[14] Then, quickly withdraw a sample via syringe under a positive nitrogen flow. Re-establish the hydrogen atmosphere as described in step 3 to continue the reaction.

  • Reaction Workup and Catalyst Handling:

    • Once the reaction is complete (typically 2-4 hours), purge the system thoroughly with nitrogen for at least 5 minutes to remove all residual hydrogen.[15]

    • CRITICAL SAFETY STEP: Prepare a small pad of Celite® (~1 cm thick) in a Büchner funnel. Wet the pad with ethanol.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the filter cake with a small amount of ethanol to ensure complete transfer.

    • NEVER allow the catalyst on the filter paper to dry. A dry, hydrogen-charged catalyst can ignite spontaneously upon contact with air.[15][16]

    • Immediately after filtration, carefully transfer the Celite®/catalyst filter cake to a dedicated waste container and submerge it under a copious amount of water.[14]

  • Product Isolation:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting liquid is the crude product, 1-ethoxy-2-methylpropane. If necessary, it can be purified by simple distillation.

Visualizations

Reaction Scheme

Caption: Catalytic hydrogenation of 1-ethoxy-2-methyl-1-propene.

Experimental Workflow

A Setup: Add Pd/C to Flask B Inert Atmosphere: Purge with N₂ (3x) A->B C Add Solvent (Ethanol) & Substrate B->C D Introduce Reactant: Purge with H₂ (3x) C->D E Stir Vigorously at Room Temperature D->E F Monitor Reaction (TLC / GC-MS) E->F G Reaction Complete? F->G G->E No H Safety Purge: Remove H₂ with N₂ G->H Yes I Catalyst Filtration: Filter through wet Celite® H->I J Quench Catalyst: Submerge filter cake in water I->J K Product Isolation: Remove solvent via rotary evaporation I->K L Purified Product K->L

Caption: Workflow for catalytic hydrogenation with integrated safety checks.

References

  • Vertex AI Search. (2026).
  • ResearchGate. (2024). Hydrogenation of vinyl ethers in gauge‐type reactor. Reaction conditions. Available at: [Link]

  • Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. Available at: [Link]

  • ACS Chemical Health & Safety. (2015). Hazards associated with laboratory scale hydrogenations. Available at: [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Available at: [Link]

  • YouTube. (2024). Hydrogenation reaction safety. Available at: [Link]

  • Gyrdymova, Y. V., et al. (2024). Selective Hydrogenation of Unsaturated Vinyl Ethers in Two‐Chamber Gauge‐Reactor. DOI. Available at: [Link]

  • ResearchGate. (2025). Selective Hydrogenation of Unsaturated Vinyl Ethers in Two‐Chamber Gauge‐Reactor | Request PDF. Available at: [Link]

  • MDPI. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Available at: [Link]

  • Catalysis Eprints database. (n.d.). Catalytic Hydrogenation over Platinum Metals. Available at: [Link]

  • NIH. (n.d.). Catalytic Hydrogenation of Trivinyl Orthoacetate: Mechanisms Elucidated by Parahydrogen Induced Polarization. PMC. Available at: [Link]

  • ResearchGate. (2025). (PDF) Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Available at: [Link]

  • LibreTexts. (n.d.). 5.5 Reduction of Alkenes: Hydrogenation – Fundamentals of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2024). Hydrogenation of Sugar Enol-Ethers Using Pd/Et3SiH Reagent System: A Route to Deoxy Sugars/Glycosides | The Journal of Organic Chemistry. Available at: [Link]

  • Pearson+. (n.d.). In contact with a platinum catalyst, an unknown alkene reacts wit... | Study Prep. Available at: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • PMC. (n.d.). Catalytic Intermolecular Hydroamination of Vinyl Ethers. Available at: [Link]

  • PMC. (n.d.). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Available at: [Link]

  • ResearchGate. (n.d.). Electrocatalytic Hydrogenation of Olefins. Available at: [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Organic Syntheses. (n.d.). acetone trimethysilyl enol ether - Procedure. Available at: [Link]

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Available at: [Link]

  • ACS Publications. (2008). Mechanism of Olefin Hydrogenation Catalyzed by RuHCl(L)(PR3)2 Complexes (L = CO, PR3): A DFT Study | Organometallics. Available at: [Link]

  • Wikipedia. (n.d.). Raney nickel. Available at: [Link]

  • KU ScholarWorks. (n.d.). Catalytic Intermolecular Hydroamination of Vinyl Ethers. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Iridium-Catalyzed Branch-Selective Hydroarylation of Vinyl Ethers via C–H Bond Activation. Available at: [Link]

  • ResearchGate. (n.d.). Representative reductions of enol ethers with triethylsilane. Available at: [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). raney nickel reductions-part i. Available at: [Link]

  • MDPI. (2016). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Available at: [Link]

  • European Patent Office. (n.d.). Hydrogenation catalyst comprising palladium deposited on activated carbon - EP 0879641 A1. Available at: [Link]

  • ACS Publications. (2018). Metal-Free Catalytic Reductive Cleavage of Enol Ethers | Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (2006). The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors. Available at: [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Available at: [Link]

  • NIST. (n.d.). Propane, 2-ethoxy-2-methyl-. WebBook. Available at: [Link]

  • YouTube. (2018). Catalytic hydrogenation. Available at: [Link]

  • NIST. (n.d.). Propane, 1-ethoxy-2-methyl-. WebBook. Available at: [Link]

Sources

Method

1-Propene, 1-ethoxy-2-methyl- as a precursor in pharmaceutical intermediate synthesis

Application Note & Protocols Topic: 1-Ethoxy-2-methyl-1-propene: A Versatile Nucleophilic Precursor for Asymmetric Pharmaceutical Intermediate Synthesis Introduction In the landscape of modern pharmaceutical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: 1-Ethoxy-2-methyl-1-propene: A Versatile Nucleophilic Precursor for Asymmetric Pharmaceutical Intermediate Synthesis

Introduction

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures with precise stereochemical control is paramount. Enol ethers, a class of electron-rich alkenes, have emerged as exceptionally versatile building blocks in organic synthesis, serving as robust equivalents of ketone enolates.[1][2] Their predictable reactivity and stability make them indispensable intermediates for forming carbon-carbon and carbon-heteroatom bonds.[1]

This application note focuses on a specific, highly functionalized enol ether, 1-ethoxy-2-methyl-1-propene (CAS No. 927-61-7) . Its trisubstituted olefinic structure makes it an ideal precursor for the synthesis of pharmaceutical intermediates containing sterically encumbered, chiral quaternary centers. Upon reaction, it can generate a tertiary ether or, after hydrolysis, a ketone flanked by a quaternary carbon—a motif prevalent in numerous bioactive molecules. This guide provides a detailed overview of its properties, core reactivity, and a validated protocol for its application in a stereoselective Mannich-type reaction, a cornerstone transformation in medicinal chemistry.

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties and safety requirements is essential for successful and safe experimentation.

Compound Properties
PropertyValueSource
Chemical Name 1-Propene, 1-ethoxy-2-methyl-ECHEMI[3]
Synonyms 1-ethoxy-2-methylprop-1-eneECHEMI[3]
CAS Number 927-61-7ECHEMI[3]
Molecular Formula C₆H₁₂OECHEMI[3]
Molecular Weight 100.16 g/mol ECHEMI[3]
Boiling Point 95.9 °CECHEMI[3]
Density 0.786 g/cm³ECHEMI[3]
Appearance Colorless to yellow liquid (typical for ethers)Sigma-Aldrich[4]
Safety and Handling

1-Ethoxy-2-methyl-1-propene, like most ethers, is a flammable liquid and should be handled with appropriate precautions.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed to prevent the formation of potentially explosive peroxides, a known hazard for ethers.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[5]

Core Reactivity and Mechanistic Principles

The synthetic utility of 1-ethoxy-2-methyl-1-propene stems from the high electron density of its carbon-carbon double bond. The oxygen atom of the ethoxy group donates electron density through resonance, rendering the β-carbon (C2) strongly nucleophilic. This makes the compound an excellent reaction partner for a wide range of electrophiles.

The primary mode of reactivity involves the attack of the enol ether's double bond on an electrophile (E⁺), often activated by a Lewis acid. This process generates a stabilized oxocarbenium ion intermediate, which is then quenched to yield the final product. This reactivity allows for precise C-C bond formation under controlled conditions.

G cluster_0 Core Reactivity reagent 1-Ethoxy-2-methyl-1-propene (Nucleophile) intermediate Oxocarbenium Ion Intermediate reagent->intermediate Attacks electrophile Electrophile (E+) (e.g., Activated Imine, Aldehyde) electrophile->intermediate product Adduct (New C-C Bond Formed) intermediate->product Quenched catalyst Lewis Acid (Catalyst) catalyst->electrophile Activates

Caption: General reaction mechanism of 1-ethoxy-2-methyl-1-propene with an electrophile.

Protocol: Synthesis of a Chiral β-Amino Ester Intermediate

This section provides a detailed protocol for a model reaction: the Lewis acid-catalyzed addition of 1-ethoxy-2-methyl-1-propene to an N-acylimino ester. This transformation is a variant of the Mannich reaction and is a powerful method for synthesizing protected β-amino acid derivatives, which are key intermediates for various pharmaceuticals, including β-lactam antibiotics.[6][7] The use of a Lewis acid catalyst is crucial for enhancing the electrophilicity of the imine.[3][8]

Objective

To synthesize an ethyl 3-amino-2,2-dimethyl-3-phenylpropanoate derivative via a scandium-catalyzed addition reaction, creating a product with a valuable quaternary stereocenter.

Materials & Reagents
  • Electrophile: Ethyl glyoxylate N-benzoyl imine

  • Nucleophile: 1-Ethoxy-2-methyl-1-propene

  • Catalyst: Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄)

  • Equipment: Flame-dried round-bottom flask with stir bar, rubber septa, argon gas inlet, syringes, low-temperature thermometer, ice/acetone bath, rotary evaporator, column chromatography setup (silica gel, ethyl acetate/hexanes).

Experimental Workflow Diagram

G start_node Start setup Assemble flame-dried flask under Argon atmosphere. start_node->setup 1. Setup end_node Final Product (Purified) process_node process_node qc_node qc_node add_reagents Add Imine & Sc(OTf)3 in anhydrous CH2Cl2. setup->add_reagents 2. Reagents cool Cool reaction mixture to -78 °C. add_reagents->cool 3. Cool addition Add Enol Ether dropwise over 15 min. cool->addition 4. Addition react Stir at -78 °C for 4 hours. addition->react 5. React monitor Check reaction completion via TLC. react->monitor 6. Monitor quench Add sat. NaHCO3 solution. monitor->quench 7. Quench workup Extract with CH2Cl2, dry with MgSO4, filter. quench->workup 8. Workup purify Concentrate and purify by column chromatography. workup->purify 9. Purify purify->end_node

Caption: Step-by-step workflow for the synthesis of the β-amino ester intermediate.

Step-by-Step Procedure
  • Preparation: To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the N-acylimino ester (1.0 eq) and scandium(III) triflate (0.1 eq, 10 mol%). The flask is sealed and purged with argon gas.

    • Causality: An inert atmosphere is critical to prevent moisture from deactivating the Lewis acid catalyst and reacting with the enol ether.

  • Dissolution & Cooling: Add anhydrous dichloromethane (to make a 0.1 M solution based on the imine) via syringe. Stir the mixture until all solids dissolve. Cool the flask to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is employed to enhance diastereoselectivity by favoring a highly organized, chair-like transition state and to prevent potential side reactions like polymerization of the enol ether.[9]

  • Nucleophile Addition: Slowly add 1-ethoxy-2-methyl-1-propene (1.2 eq) to the reaction mixture dropwise via syringe over a period of 15 minutes.

    • Causality: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile. Slow addition maintains the low temperature and prevents a rapid, uncontrolled reaction.

  • Reaction: Stir the resulting solution at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) every hour until the starting imine spot is no longer visible (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench it by adding 20 mL of saturated aqueous NaHCO₃ solution directly to the cold flask. Allow the mixture to warm to room temperature while stirring.

    • Causality: The basic NaHCO₃ solution neutralizes the acidic Lewis catalyst, terminating the reaction.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (2 x 25 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is purified by silica gel column chromatography (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure β-amino ester product.

Expected Outcomes & Characterization

The described protocol is designed to be a self-validating system. Adherence to the methodology should provide results within the expected ranges, confirming the successful synthesis of the target intermediate.

ParameterExpected ResultValidation Method
Reaction Time 2 - 4 hoursThin-Layer Chromatography (TLC)
Yield 75 - 90%Isolated mass of pure product
Purity >95%¹H NMR, LC-MS
Diastereoselectivity >10:1 d.r.¹H NMR analysis of crude product
Key ¹H NMR Signals Singlets for gem-dimethyl protons, signals for ethoxy groups, aromatic protons.¹H Nuclear Magnetic Resonance

Applications in Pharmaceutical Synthesis

The synthesized β-amino ester intermediate is a highly valuable building block for further synthetic elaboration.

  • Deprotection and Cyclization: The N-benzoyl group can be removed, and the resulting free amine can participate in intramolecular cyclization reactions to form lactams and other nitrogen-containing heterocycles.

  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a key functional handle for amide coupling reactions used in peptide synthesis or for creating other drug conjugates.

  • Enol Ether to Ketone Conversion: The tertiary ethoxy group can be carefully hydrolyzed under acidic conditions to unmask a ketone functional group, leading to the synthesis of β-amino ketones.[6] These structures are precursors to statine and its analogues, which are important components of protease inhibitors.

By providing a stereocontrolled entry point to molecules with a quaternary carbon, 1-ethoxy-2-methyl-1-propene serves as a powerful tool for accessing complex and medicinally relevant chemical space.

References

  • Stereoselective synthesis of (E)- and (Z)-enol ethers from β-amino aldehydes. (2007). ResearchGate. Available at: [Link]

  • In, J. K., et al. (2007). Stereoselective synthesis of (E)- and (Z)-enol ethers from beta-amino aldehydes. PubMed. Available at: [Link]

  • Stereoselective Synthesis of (E)- and (Z)-Enol Ethers from β-Amino Aldehydes. (2007). ResearchGate. Available at: [Link]

  • How to Evaluate Enol's Role in Chiral Synthesis. (2026). Patsnap Eureka. Available at: [Link]

  • Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Mukaiyama aldol addition. Wikipedia. Available at: [Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). RSC Publishing. Available at: [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). National Institutes of Health. Available at: [Link]

  • Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. (2021). MDPI. Available at: [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. Available at: [Link]

  • Enol ether. Wikipedia. Available at: [Link]

  • Polarity-Reversed Addition of Enol Ethers to Imines under Visible Light: Redox-Neutral Access to Azide-Containing Amino Acids. (2019). ACS Publications. Available at: [Link]

  • Triethysilyl Enol Ethers in the Synthesis of Carbapenem Precursors. National Institutes of Health. Available at: [Link]

  • A chemist wanted to synthesize the anesthetic 2-ethoxy-2-methylpr... Pearson+. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2025). ACS Publications. Available at: [Link]

  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (2014). Master Organic Chemistry. Available at: [Link]

  • Lewis acid-catalyzed intramolecular condensation of ynol ether-acetals. Synthesis of alkoxycycloalkene carboxylates. National Institutes of Health. Available at: [Link]

  • Recent Progress on Catalytic Addition Reactions to N-Unsubstituted Imines. (2020). ACS Publications. Available at: [Link]

  • Lewis acid-catalyzed cascade via intercepted Meyer–Schuster O-allenylation and[10][10]-sigmatropic rearrangement: divergent synthesis of 2-alkenylanilines and indoles. (2020). RSC Publishing. Available at: [Link]

  • 1-Ethoxy-2-methyl-1-propoxypropane. PubChem. Available at: [Link]

Sources

Application

Application Note: Advanced Cationic Copolymerization Techniques Using 1-Ethoxy-2-methyl-1-propene (EMPE)

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Sequence-Controlled Synthesis, Degradable Poly(acetal)s, and Cryogenic Living Polymerization Executive Summary The pursuit of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Sequence-Controlled Synthesis, Degradable Poly(acetal)s, and Cryogenic Living Polymerization

Executive Summary

The pursuit of sequence-controlled synthetic polymers is a critical frontier in materials science, particularly for developing smart, degradable vectors in nanomedicine. 1-Ethoxy-2-methyl-1-propene (EMPE)—a sterically hindered β,β -dimethyl vinyl ether—presents a unique mechanistic advantage in this domain. While highly reactive unhindered vinyl ethers readily homopolymerize, EMPE's steric bulk renders it entirely inert to homopropagation. By strategically pairing EMPE with highly reactive comonomers like o-phthalaldehyde (OPA) or sequence-programmed cyclic trimers, researchers can force strictly alternating crossover reactions. This application note details the mechanistic causality, standardized self-validating protocols, and analytical workflows for utilizing EMPE to synthesize precise, acid-degradable periodic poly(cyclic acetal)s.

Mechanistic Insights: The Steric Advantage of EMPE

In conventional cationic polymerization, unhindered vinyl ethers (e.g., isobutyl vinyl ether, IBVE) rapidly homopolymerize due to the high stability and accessibility of their propagating carbocations. EMPE, however, features two methyl groups at the β -position. When an initiator attacks EMPE, it forms a tertiary carbocation that is heavily shielded by these β -methyl groups. This steric clash creates an insurmountable thermodynamic and kinetic barrier, preventing the addition of a subsequent EMPE monomer[1][2].

This apparent limitation is harnessed as a synthetic tool. When EMPE is introduced to a comonomer such as 1, homopropagation is blocked. Instead, the EMPE-derived carbocation undergoes a highly favorable crossover reaction with the less sterically demanding oxygen/aldehyde moiety of OPA. Because OPA also resists homopolymerization under these specific conditions without a comonomer driving the equilibrium, the system is forced into a strictly alternating sequence[1][3]. The resulting ABAC-type periodic poly(cyclic acetal) backbone is inherently degradable under mild acidic conditions, making it an ideal candidate for targeted drug delivery[4][5].

Mechanism EMPE EMPE Monomer (Sterically Hindered) Carbocation Propagating Carbocation EMPE->Carbocation Lewis Acid (SnCl4) OPA o-Phthalaldehyde (OPA) Alt Alternating Copolymerization OPA->Alt Homo Homopolymerization (Blocked) Carbocation->Homo + EMPE (Steric Clash) Carbocation->Alt + OPA (Favorable) Degradable Acid-Degradable Poly(acetal) Alt->Degradable Chain Growth

Mechanistic pathway of EMPE cationic copolymerization versus blocked homopolymerization.

Experimental Protocols: A Self-Validating System

The following protocols establish a self-validating workflow. Protocol A outlines the synthesis, while Protocol B acts as the internal validation mechanism, utilizing the polymer's programmed degradability to confirm its primary alternating structure.

Protocol A: Cryogenic Alternating Cationic Copolymerization of EMPE and OPA

Objective: Synthesize a sequence-controlled poly(acetal-vinyl ether) alternating copolymer.

Reagents & Materials:

  • EMPE: Distilled twice over calcium hydride ( CaH2​ ).

  • OPA: Recrystallized twice from n-hexane.

  • Initiator (Cationogen): 1-(Isobutoxy)ethyl chloride (IBVE–HCl), 40 mM in dry dichloromethane ( CH2​Cl2​ ).

  • Lewis Acid Catalyst: SnCl4​ or GaCl3​ , 100 mM in dry CH2​Cl2​ .

  • Solvent: Anhydrous CH2​Cl2​ .

  • Quenching Agent: Methanol containing 0.1 M aqueous ammonia or sodium hydroxide.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a Schlenk tube equipped with a three-way stopcock under vacuum, then purge with dry nitrogen. Repeat three times.

    • Causality: Trace water acts as a potent nucleophile that will prematurely terminate the living cationic chain, broadening the molecular weight distribution (MWD).

  • Reagent Charging: Using dry, gas-tight syringes, sequentially add anhydrous CH2​Cl2​ , OPA, and EMPE to the Schlenk tube.

  • Cryogenic Equilibration: Submerge the Schlenk tube in a dry ice/acetone bath maintained at -78 °C. Allow 15 minutes for thermal equilibration.

    • Causality: Cryogenic temperatures suppress chain transfer to monomer and β -proton elimination, stabilizing the highly reactive carbocation to maintain a "living" polymerization state[1].

  • Initiation: Inject 0.3 mL of the pre-chilled IBVE–HCl solution into the monomer mixture.

  • Catalysis & Propagation: Initiate the polymerization by rapidly injecting 0.3 mL of the pre-chilled SnCl4​ solution. Stir vigorously.

  • Termination: After the predetermined reaction time (e.g., 2 hours), terminate the living chains by injecting 2.0 mL of the basic methanol quenching agent.

    • Causality: The nucleophilic methanol rapidly caps the carbocation. Crucially, the base neutralizes the Lewis acid ( SnCl4​ ), preventing the acid-catalyzed degradation of the newly formed, highly sensitive poly(acetal) backbone[1][5].

  • Purification: Dilute the quenched mixture with additional CH2​Cl2​ , wash three times with deionized water to remove metal residues, evaporate the volatiles under reduced pressure, and precipitate the polymer into cold hexane.

Workflow Prep Step 1: Reagent Prep Distill EMPE over CaH2 Cool Step 2: Cryogenic Setup Cool to -78 °C in Schlenk Tube Prep->Cool Init Step 3: Initiation Add IBVE-HCl & SnCl4 Cool->Init Prop Step 4: Propagation Alternating Crossover Init->Prop Term Step 5: Termination Quench with Ammoniacal MeOH Prop->Term Purify Step 6: Purification Wash, Evaporate & Precipitate Term->Purify

Step-by-step experimental workflow for the cryogenic living cationic polymerization of EMPE.

Protocol B: Structural Validation via Acid Methanolysis

To validate that the polymerization achieved a strictly alternating sequence rather than a blocky or random structure, the polymer is subjected to triggered degradation.

  • Dissolve 50 mg of the purified copolymer in 5 mL of a methanol/ CH2​Cl2​ mixture (1:1 v/v).

  • Add a catalytic amount of ethanesulfonic acid ( EtSO3​H ).

  • Heat to 60 °C for 15–30 minutes.

  • Analysis: Analyze the degradation products via Gel Permeation Chromatography (GPC) and 1H NMR.

    • Causality: A successful alternating sequence will degrade uniformly into predictable, small-molecule acetal derivatives. The absence of high-molecular-weight oligomeric fragments confirms that no EMPE or OPA homopolymer blocks were formed[1][5].

Quantitative Data: Monomer Reactivity Profiles

The inertness of EMPE in homopolymerization and its high crossover efficiency make it a highly specialized monomer. Table 1 summarizes its reactivity profile compared to standard vinyl ethers when copolymerized with OPA.

Table 1: Reactivity and Copolymerization Metrics of Vinyl Ethers with OPA

MonomerSubstitution TypeHomopolymerization CapabilityCrossover Efficiency with OPATypical Copolymer Mn​ (x 103 )Main Chain Degradability
IBVE UnhinderedHighModerate (Blocky)40 - 50Low
EPE β -methylLowHigh20 - 25Moderate
EMPE β,β -dimethylNone (Inert) Very High (Alternating) 10 - 15High (Acid-cleavable)
CEVE Unhindered (Cl-pendant)HighModerate30 - 35Low

Data synthesized from comparative cationic copolymerization studies[1][2]. EMPE's inability to homopolymerize ensures that every EMPE unit is flanked by a comonomer unit, creating a perfectly cleavable periodic sequence.

Applications in Drug Development

The alternating copolymers synthesized using EMPE are highly relevant to the development of next-generation nanomedicines. The resulting poly(cyclic acetal) backbones exhibit precise, pH-responsive degradation profiles. In the slightly acidic microenvironment of tumor tissues or endosomes (pH 5.0–6.5), the acetal linkages undergo rapid hydrolysis. This mechanism allows for the triggered, localized release of encapsulated therapeutics. Furthermore, because EMPE enforces a strict alternating sequence, the degradation profile is highly uniform, circumventing the unpredictable release kinetics and toxic accumulation often associated with random copolymers or non-degradable vectors[3][4].

References

  • Title: Cationic Copolymerization of o-Phthalaldehyde and Vinyl Monomers with Various Substituents on the Vinyl Group or in the Pendant: Effects of the Structure and Reactivity of Vinyl Monomers on Copolymerization Behavior Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Controlled and Alternating Cationic Copolymerization of o-Phthalaldehyde with Vinyl Monomers: Elucidation of the Exceptional Source: Osaka University Institutional Repository URL: [Link]

  • Title: ABC Pseudo-Periodic Sequence Control by Cationic Orthogonal Terpolymerization of Vinyl Ether, Oxirane, and Ketone Source: Osaka University Institutional Repository URL: [Link]

  • Title: Alternating cationic copolymerization of vinyl ethers and sequence-programmed cyclic trimer consisting of one vinyl ether and two aldehydes for ABCC-type periodic terpolymer Source: Polymer Chemistry (via ResearchGate) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent auto-polymerization of 1-Propene, 1-ethoxy-2-methyl- during long-term storage

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the safe handling and long-term storage of 1-ethoxy-2-methyl-1-propene. This guide is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the safe handling and long-term storage of 1-ethoxy-2-methyl-1-propene. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive vinyl ether monomer in their experiments. Adherence to these protocols is critical for ensuring material integrity and laboratory safety.

Introduction

1-Ethoxy-2-methyl-1-propene is a member of the vinyl ether family, a class of monomers known for their high reactivity. This reactivity is valuable in controlled polymerization processes but also presents a significant risk of spontaneous and uncontrolled auto-polymerization during storage. This hazardous reaction is typically exothermic and can lead to a rapid increase in temperature and pressure, potentially rupturing the storage vessel. This guide provides in-depth FAQs, troubleshooting protocols, and methodologies to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is 1-ethoxy-2-methyl-1-propene and why is it prone to auto-polymerization?

1-Ethoxy-2-methyl-1-propene is an electron-rich alkene. The ethoxy group (-OC₂H₅) donates electron density to the double bond, making it highly susceptible to electrophilic attack. This is the primary reason it readily undergoes cationic polymerization.[1][2][3] In this process, a cationic initiator (like a proton or Lewis acid) attacks the double bond, creating a carbocation intermediate that then rapidly reacts with other monomer molecules in a chain reaction.

Q2: What are the primary triggers for the auto-polymerization of this monomer?

The primary triggers for unwanted polymerization are:

  • Acidic Contaminants: Trace amounts of acids can act as powerful initiators for cationic polymerization.

  • Atmospheric Moisture: Water can react with other trace impurities or the container surface to create an acidic environment.

  • Peroxides: Like other ethers, 1-ethoxy-2-methyl-1-propene can form explosive peroxides upon exposure to atmospheric oxygen, light, and heat.[4][5][6] These peroxides can decompose to form radicals that may also initiate polymerization.

  • Heat and Light: Elevated temperatures and UV light provide the activation energy needed to initiate polymerization and accelerate peroxide formation.[6][7][8]

Q3: What are the visible signs of ongoing auto-polymerization?

Be vigilant for the following indicators:

  • Increased Viscosity: The sample may appear thicker or more syrup-like.

  • Temperature Rise: The outside of the container may feel warm or hot to the touch without any external heating.[9]

  • Discoloration: The liquid may turn yellow or brown.

  • Solid Formation: The appearance of solid polymer, either as a precipitate or a solid mass.

  • Bulging Container: A noticeable swelling or bulging of the storage drum or bottle indicates a dangerous pressure buildup.[9]

Q4: What is the recommended inhibitor for long-term storage?

For vinyl ethers, a weak base is often used to neutralize any trace acidic impurities that could initiate cationic polymerization.

  • Potassium Hydroxide (KOH): Often added as small pellets (typically 0.1% w/w). It is effective but not soluble, requiring the monomer to be decanted or filtered before use.

  • Amines: Triethylamine or other sterically hindered amines can be used as soluble basic inhibitors.

  • Alkali Metal Acetates: Sodium or potassium acetate can also serve as effective stabilizers.[10]

For inhibiting potential radical polymerization initiated by peroxides, a radical scavenger may be included.

  • Butylated Hydroxytoluene (BHT): A common antioxidant and radical scavenger added to prevent peroxide formation.[5]

Q5: What are the ideal long-term storage conditions?

Proper storage conditions are non-negotiable for safety and product integrity.[11][12][13]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces reaction rates and slows peroxide formation.[7][13]
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key ingredient for peroxide formation.[14]
Container Amber glass or opaque, inert metalProtects from light, which can catalyze both polymerization and peroxide formation.[7][8]
Inhibitor Present at recommended levelsActively prevents the chemical reactions that lead to polymerization.
Labeling Date received and date openedEssential for tracking the age of the chemical and adhering to disposal timelines.[15]

Troubleshooting Guide

This section addresses specific issues you may encounter.

Issue 1: I suspect my sample of 1-ethoxy-2-methyl-1-propene is beginning to polymerize.

Do NOT attempt to open the container if it is bulging or if solid polymer has crystallized around the cap.

  • Immediate Safety Actions:

    • Alert Colleagues: Inform your lab manager and colleagues immediately.

    • Isolate the Area: Cordon off the area around the container.

    • Monitor Temperature: If safe to do so, use a non-contact infrared thermometer to monitor the container's temperature. A rapid temperature increase signifies a runaway reaction.[9][16]

    • Prepare for Emergency: Locate the nearest fire extinguisher and safety shower. If a runaway reaction is suspected, evacuate the area and contact emergency response.

  • Verification (Only if no signs of pressure buildup are present):

    • Visually inspect the liquid for increased viscosity or discoloration without opening the container.

    • Gently swirl the container (do not shake) to check for solid precipitates.

  • Resolution:

    • Early Stage: If polymerization is in its very early stages (slight viscosity increase) and the container is cool and not under pressure, moving it to a blast shield or a designated safe area and cooling it in an ice bath may slow the reaction. Additional inhibitor can be added, but this is a high-risk procedure that should only be performed by experienced personnel with appropriate safety measures in place.

    • Advanced Stage: If the container is warm, bulging, or contains significant solid polymer, it is considered extremely dangerous. Do not attempt to move or open it. Evacuate and contact your institution's Environmental Health & Safety (EHS) office or local emergency services for hazardous material disposal.

Issue 2: The monomer has been stored for over 6 months. How can I check if it's still safe to use?

After prolonged storage, especially in a previously opened container, the primary concern is the presence of peroxides.

  • Peroxide Testing Protocol:

    • Safety First: Perform this test in a fume hood, wearing appropriate PPE (safety glasses, lab coat, gloves).

    • Test Strips: The easiest method is to use commercially available peroxide test strips. Dip the strip into a small, freshly dispensed sample of the monomer.

    • KI Test: Alternatively, add 1 ml of the monomer to a solution of 10% potassium iodide (KI) in acetic acid. A yellow to brown color indicates the presence of peroxides.[17]

    • Interpretation: If peroxides are detected at a concentration >100 ppm, the material is hazardous and should not be distilled or concentrated. Contact your EHS office for disposal guidance.

  • Inhibitor Check:

    • If you are using a soluble inhibitor, its concentration can be monitored via analytical techniques like HPLC or GC. A significant decrease from the initial concentration indicates that the inhibitor is being consumed and the monomer is at higher risk.

Visualized Protocols and Workflows

Cationic Polymerization Mechanism

This diagram illustrates the chain-reaction mechanism of cationic polymerization, the primary pathway for vinyl ether auto-polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (H⁺) e.g., Acidic Impurity C Carbocation (Reactive Species) I->C Attacks double bond M Monomer (1-Ethoxy-2-methyl-1-propene) PC Propagating Chain (Growing Polymer) C->PC M2 Another Monomer M2->PC P Stable Polymer PC->P Chain ends

Caption: Cationic polymerization of a vinyl ether.

Workflow: Monomer Receipt and Storage

This workflow outlines the critical steps to take upon receiving a new shipment of 1-ethoxy-2-methyl-1-propene.

G start Receive Monomer Shipment inspect_container Inspect Container Integrity (No Leaks, Cracks, or Bulges) start->inspect_container check_inhibitor Verify Inhibitor Type and Concentration on CoA inspect_container->check_inhibitor label_dates Label with 'Date Received' and 'Date Opened' check_inhibitor->label_dates storage_conditions Store Immediately in Designated Location label_dates->storage_conditions storage_details 2-8°C, Inert Atmosphere, Darkness storage_conditions->storage_details log_inventory Log in Chemical Inventory storage_conditions->log_inventory

Caption: Workflow for new monomer receipt.

References
  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Available from: [Link]

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689–3746. Available from: [Link]

  • Matyjaszewski, K. (Ed.). (2000). Controlled/Living Radical Polymerization: Progress in ATRP, NMP, and RAFT. American Chemical Society. Available from: [Link]

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Available from: [Link]

  • University of Louisville. (n.d.). Peroxide Forming Chemicals. Environmental Health and Safety. Available from: [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (2020). Runaway Polymerization Incident. Available from: [Link]

  • Astro Chemical. (2023). Shelf-Life & Storage Conditions. Available from: [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemical Storage. Available from: [Link]

  • ioMosaic. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Available from: [Link]

Sources

Optimization

Optimizing reaction yield for 1-Propene, 1-ethoxy-2-methyl- in laboratory synthesis

Welcome to the technical support center for the laboratory synthesis of 1-ethoxy-2-methyl-1-propene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the laboratory synthesis of 1-ethoxy-2-methyl-1-propene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues. The information presented here is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-ethoxy-2-methyl-1-propene, and what are their primary advantages and disadvantages?

There are several established methods for the synthesis of vinyl ethers like 1-ethoxy-2-methyl-1-propene, each with its own set of advantages and limitations.[1] The choice of method often depends on the starting materials available, desired stereoselectivity, and scale of the reaction.

Synthetic RouteAdvantagesDisadvantages
Wittig Reaction Good for forming the C=C bond with high regioselectivity. Tolerant of various functional groups.[2][3][4]Can produce phosphine oxide byproducts that are difficult to remove. Stereoselectivity can be an issue, often favoring the Z-isomer.[4][5]
Peterson Olefination A silicon-based alternative to the Wittig reaction. Can be highly stereoselective for either E or Z isomers depending on workup conditions (acidic or basic).[1][6][7]Requires the preparation of α-silyl carbanions, which can be sensitive.[7]
Elimination Reactions Can be a straightforward approach starting from a suitable halo-ether or sulfonate ester.[8][9]Prone to competition with substitution reactions (SN1/SN2).[8][9] Regioselectivity can be an issue, potentially forming other alkene isomers (Saytzeff vs. Hofmann products).[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1-ethoxy-2-methyl-1-propene and provides actionable solutions.

Issue 1: Low or No Product Yield

A low or nonexistent yield is a common frustration in organic synthesis. The root cause can often be traced back to reagent quality, reaction conditions, or competing side reactions.

Possible Cause: Inactive Wittig Reagent

The Wittig reagent (a phosphorus ylide) is a key component in one of the most common synthetic routes.[2][3] Its formation and reactivity are critical for success.

  • Troubleshooting Steps:

    • Verify Ylide Formation: The ylide is typically generated by treating a phosphonium salt with a strong base.[3] The characteristic color change (often to a deep yellow or orange) is a good visual indicator of ylide formation. If no color change is observed, your base may be weak or decomposed.

    • Use a Sufficiently Strong Base: For non-stabilized ylides, a very strong base like n-butyllithium (n-BuLi) is often required.[3] Ensure your base is fresh and has been properly stored to maintain its activity.

    • Moisture-Free Conditions: Strong bases like n-BuLi are extremely sensitive to moisture.[2] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause: Competing Elimination vs. Substitution Reactions

When using an elimination-based route, the desired E1 or E2 pathway can compete with SN1 or SN2 substitution reactions, where the base acts as a nucleophile instead.[8][9]

  • Troubleshooting Steps:

    • Choice of Base: To favor elimination, use a sterically hindered, non-nucleophilic base such as potassium tert-butoxide. A bulky base is less likely to act as a nucleophile.[9]

    • Reaction Temperature: Increasing the reaction temperature generally favors elimination over substitution.[8]

    • Solvent: A less polar solvent can also favor the E2 mechanism.

Issue 2: Formation of Impurities and Side Products

The presence of unexpected signals in your NMR spectrum or extra spots on your TLC plate indicates the formation of impurities.

Possible Cause: Acetal Formation

Vinyl ethers are susceptible to acid-catalyzed addition of alcohols to form acetals.[11][12] If your starting alcohol is not fully consumed or if acidic conditions are present during workup, you may form the corresponding acetal.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis of the vinyl ether.

    • Neutral or Basic Workup: Avoid acidic conditions during the reaction workup. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can neutralize any trace acid.

    • Purification: Fractional distillation under reduced pressure is an effective method for separating the desired vinyl ether from less volatile acetal byproducts.[12][13]

Possible Cause: Isomerization of the Double Bond

Under certain conditions, the double bond in the product can migrate.

  • Troubleshooting Steps:

    • Mild Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote isomerization.

    • Choice of Catalyst: Some transition metal catalysts used in alternative vinyl ether syntheses can cause isomerization of allyl ethers to vinyl ethers, and care must be taken to control the reaction to avoid further rearrangement.[1]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Cause: Co-elution with Byproducts

In the Wittig reaction, the triphenylphosphine oxide byproduct can sometimes be difficult to separate from the desired product by column chromatography due to similar polarities.

  • Troubleshooting Steps:

    • Crystallization: In some cases, the triphenylphosphine oxide can be removed by crystallization from a suitable solvent system.

    • Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase or solvent system.

    • Alternative Synthesis: If purification remains a significant hurdle, consider a different synthetic route, such as the Peterson olefination, which produces a water-soluble silanolate byproduct that is easily removed during aqueous workup.[1][7]

Possible Cause: Product Instability

Vinyl ethers can be sensitive to heat and acid, and may decompose during purification.[11]

  • Troubleshooting Steps:

    • Distillation Under Reduced Pressure: Purify the product by vacuum distillation to lower the boiling point and minimize thermal decomposition.[13]

    • Addition of a Stabilizer: For long-term storage, a small amount of a stabilizer, such as potassium hydroxide, can be added to inhibit polymerization or decomposition.[13]

Experimental Protocols

Protocol 1: Synthesis of 1-Ethoxy-2-methyl-1-propene via Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction to synthesize the target vinyl ether.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a deep yellow or orange solution indicates the generation of the ylide.[2]

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of ethyl isobutyrate (1.0 eq) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain 1-ethoxy-2-methyl-1-propene.[13]

Protocol 2: Purification of 1-Ethoxy-2-methyl-1-propene

This protocol details the purification of the synthesized vinyl ether.

  • Removal of Inhibitors (if present): If the crude product contains phenolic inhibitors, they can be removed by passing the solution through a column of basic alumina.[13]

  • Drying: Dry the inhibitor-free product over a suitable drying agent, such as anhydrous potassium carbonate or molecular sieves. Calcium hydride can also be used, but caution should be exercised as it reacts to produce hydrogen gas.[13]

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus and ensure all glassware is thoroughly dry.[13]

    • Transfer the dried vinyl ether to the distillation flask.

    • Connect the apparatus to a vacuum pump protected by a cold trap.[13]

    • Carefully heat the distillation flask and collect the fraction corresponding to the boiling point of 1-ethoxy-2-methyl-1-propene at the given pressure.

Visualizing the Workflow

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield reagent_check Check Reagent Quality (Base, Starting Materials) start->reagent_check conditions_check Review Reaction Conditions (Temperature, Time, Atmosphere) start->conditions_check side_reactions Investigate Side Reactions (Substitution, Isomerization) start->side_reactions solution1 Use Fresh, Active Base (e.g., new bottle of n-BuLi) reagent_check->solution1 solution2 Optimize Temperature and Time Use Inert Atmosphere conditions_check->solution2 solution3 Use Bulky, Non-nucleophilic Base Control Temperature side_reactions->solution3

Caption: A flowchart for diagnosing low product yield.

General Synthetic Pathway Decision Tree

Synthesis_Pathway start Desired Product: 1-Ethoxy-2-methyl-1-propene q1 Is Stereoselectivity Critical? start->q1 peterson Peterson Olefination q1->peterson Yes q2 Are Starting Materials Readily Available? q1->q2 No wittig Wittig Reaction elimination Elimination Reaction q2->wittig Phosphonium Salt & Ester Available q2->elimination Halo-ether Available

Sources

Troubleshooting

Troubleshooting common impurities in 1-Propene, 1-ethoxy-2-methyl- fractional distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing low yields and purity issues during the isolation of sensitive enol ethers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing low yields and purity issues during the isolation of sensitive enol ethers.

The synthesis of 1-Propene, 1-ethoxy-2-methyl- (commonly known as 1-ethoxy-2-methylpropene or ethyl 2-methyl-1-propenyl ether) is typically achieved via the acid-catalyzed dealcoholation of 1,1-diethoxy-2-methylpropane . While the synthesis is straightforward, the fractional distillation of the crude product is notoriously difficult. Enol ethers are highly susceptible to acid-catalyzed hydrolysis, and the close boiling points of the reaction byproducts often lead to co-distillation.

This guide provides mechanistic insights, physicochemical data, and self-validating protocols to troubleshoot and optimize your fractional distillation workflows.

Physicochemical Profiling of Distillation Components

To successfully fractionate the crude mixture, you must understand the thermal and physical landscape of your target molecule and its common impurities.

CompoundRole in SynthesisBoiling Point (°C)Density (g/cm³)Diagnostic Note
1-Ethoxy-2-methylpropene Target Product 95.9 0.786 Highly acid-sensitive; target fraction.
1,1-Diethoxy-2-methylpropaneStarting Material135.0 0.826Remains as high-boiling pot residue.
IsobutyraldehydeDegradation Byproduct63.00.790Pungent odor; indicates active hydrolysis.
EthanolReaction Byproduct78.40.789Forms azeotropes; requires high-plate column.
WaterContaminant100.01.000Triggers hydrolysis; must be rigorously excluded.

Mechanistic Troubleshooting & FAQs

Q1: Why does my product rapidly degrade into isobutyraldehyde during distillation, even after neutralizing the reaction? Causality: Enol ethers are extraordinarily sensitive to trace acids due to the electron-donating nature of the ether oxygen, which stabilizes the adjacent carbocation. If your distillation glassware contains microscopic acidic sites (e.g., from previous chromic acid washes or active silanols on the glass), the β-carbon of the enol ether is rapidly protonated. This forms a highly reactive oxocarbenium ion. Even trace atmospheric moisture will attack this intermediate, forming an unstable hemiacetal that irreversibly collapses into isobutyraldehyde and ethanol . Solution: You must chemically passivate your glassware. Rinse all distillation components with a 5% triethylamine in hexanes solution and dry them prior to use. Additionally, distill the product over a mild, non-nucleophilic base like anhydrous K₂CO₃.

HydrolysisPathway A 1-Ethoxy-2-methylpropene (Target Enol Ether) B Protonation at β-Carbon (Trace Acid H+) A->B Acid Exposure C Oxocarbenium Ion Intermediate B->C Rate-limiting step D Nucleophilic Attack (Trace H2O) C->D E Hemiacetal Intermediate D->E F Isobutyraldehyde + Ethanol (Degradation Products) E->F Collapse

Acid-catalyzed hydrolysis pathway of 1-ethoxy-2-methylpropene to isobutyraldehyde and ethanol.

Q2: I am seeing persistent ethanol contamination in my main fraction (95–97 °C). How do I separate them? Causality: Ethanol (BP 78.4 °C) is generated stoichiometrically during the cracking of the acetal. Because it can form hydrogen-bonded clusters and azeotropes, it frequently trails into the higher-boiling fractions if the fractionating column lacks sufficient theoretical plates. Solution: Do not rely solely on distillation to remove ethanol. Utilize a pre-distillation aqueous wash to partition the highly polar ethanol into the aqueous phase, significantly reducing the ethanol load on your fractionating column.

Q3: Why is my yield so low, with a massive volume of high-boiling residue left in the pot? Causality: The cracking of 1,1-diethoxy-2-methylpropane is an equilibrium-driven elimination reaction. If the reaction is not driven to completion (e.g., by continuously distilling off the ethanol and enol ether as they form), a large portion of the starting acetal (BP 135 °C) will remain unreacted . Solution: Ensure the initial synthesis is performed under a slight vacuum or with a Dean-Stark apparatus to drive the equilibrium forward before attempting the final high-purity fractional distillation.

Validated Experimental Workflows

To ensure high purity and prevent product loss, implement the following self-validating protocols.

Protocol A: Pre-Distillation Neutralization and Washing

Objective: Remove stoichiometric ethanol and neutralize trace acid catalysts prior to thermal stress.

  • Quench: Cool the crude reaction mixture to 0 °C. Add an equal volume of cold 10% w/v aqueous K₂CO₃ to neutralize the acid catalyst (e.g., p-TsOH).

  • Partition: Transfer the mixture to a separatory funnel. Extract the organic layer. The aqueous phase will pull the majority of the ethanol byproduct out of the organic matrix.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to minimize dissolved water.

  • Desiccation: Dry the organic phase over anhydrous K₂CO₃ for 30 minutes.

    • Crucial Causality: Do not use MgSO₄ or CaCl₂. These common drying agents are mild Lewis acids and will catalyze the hydrolysis of the enol ether directly on the surface of the desiccant crystals.

  • Validation Step: Check the pH of a wetted strip exposed to the organic layer; it must read slightly basic (pH ~8). Analyze an aliquot via GC-FID to confirm ethanol reduction to <5% area before proceeding.

Protocol B: Base-Stabilized Fractional Distillation

Objective: Isolate 1-ethoxy-2-methylpropene while suppressing thermal auto-oxidation and hydrolysis.

  • Glassware Passivation: Rinse the distillation flask, Vigreux column (minimum 15 cm), condenser, and receiving flasks with a 5% triethylamine/hexanes solution. Dry thoroughly under a stream of N₂.

  • Pot Preparation: Filter the dried crude mixture from Protocol A into the distillation flask. Add 0.5 g of anhydrous K₂CO₃ powder directly to the pot to ensure the boiling liquid remains basic.

  • Inert Atmosphere: Purge the distillation apparatus with Argon or N₂ to prevent peroxide formation, a common hazard with heated ethers.

  • Fractionation:

    • Apply heat gradually using an oil bath.

    • Fore-run: Collect the fraction boiling below 80 °C. This contains residual isobutyraldehyde and trace ethanol.

    • Main Cut: Collect the fraction boiling precisely between 95 °C and 97 °C. This is your purified 1-ethoxy-2-methylpropene.

    • Pot Residue: Discontinue heating when the pot temperature spikes or distillate flow ceases. The residue is unreacted 1,1-diethoxy-2-methylpropane.

  • Validation Step: Analyze the Main Cut via ¹H NMR (in CDCl₃ stabilized with K₂CO₃). The vinylic proton of 1-ethoxy-2-methylpropene will appear as a distinct multiplet at ~5.8 ppm. The absence of a sharp singlet at ~9.6 ppm confirms the complete exclusion of isobutyraldehyde.

DistillationWorkflow Start Crude Synthesis Mixture (Acetal, Enol Ether, EtOH) Wash Aqueous Base Wash (Removes EtOH & Neutralizes) Start->Wash Dry Dry over K2CO3 (Prevents Hydrolysis) Wash->Dry Distill Fractional Distillation (Base-Washed Glassware) Dry->Distill F1 Fore-run (< 80°C) Isobutyraldehyde & EtOH Distill->F1 Low Boilers F2 Main Fraction (95-97°C) Pure 1-Ethoxy-2-methylpropene Distill->F2 Target Cut F3 Pot Residue (> 100°C) Unreacted Acetal & Polymers Distill->F3 High Boilers

Step-by-step fractional distillation workflow and fraction isolation for 1-ethoxy-2-methylpropene.

References

  • National Institute of Standards and Technology (NIST). "Propane, 1,1-diethoxy-2-methyl-". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Reymond, J L et al. "Molecular mechanism of enantioselective proton transfer to carbon in catalytic antibody 14D9." Proceedings of the National Academy of Sciences of the United States of America vol. 96,17 (1999): 9505-10. URL:[Link]

  • Ouchi, Makoto et al. "Cationic Copolymerization of o-Phthalaldehyde and Vinyl Monomers with Various Substituents on the Vinyl Group or in the Pendant." Macromolecules, ACS Publications (2022). URL:[Link]

Optimization

Technical Support Center: Navigating the Reactivity of 1-Propene, 1-ethoxy-2-methyl- in Acidic Media

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling 1-propene, 1-ethoxy-2-methyl- in acidic environments. This res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling 1-propene, 1-ethoxy-2-methyl- in acidic environments. This resource offers practical, field-proven insights to help you anticipate and mitigate unwanted side reactions, ensuring the integrity and success of your experiments. Our approach is rooted in a deep understanding of reaction mechanisms and is designed to be a self-validating system for your protocols.

Introduction to the Challenges

1-Propene, 1-ethoxy-2-methyl-, a tetrasubstituted enol ether, is a valuable synthetic intermediate. However, its utility is intrinsically linked to its reactivity, which can be a double-edged sword in acidic media. The electron-rich double bond and the ether linkage make the molecule susceptible to a variety of transformations, often leading to undesired byproducts that can complicate reaction workups and compromise yields. This guide will dissect the primary side reactions and provide actionable strategies to maintain control over your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the most common unwanted side reaction when working with 1-propene, 1-ethoxy-2-methyl- in the presence of acid?

A1: The most prevalent and often immediate side reaction is acid-catalyzed hydrolysis . Enol ethers are highly sensitive to acidic conditions, which can cleave the ether linkage, reverting the compound to its corresponding ketone (isobutyraldehyde) and alcohol (ethanol).[1][2] This reaction is typically rapid, especially in the presence of protic acids and water.

Q2: Can 1-propene, 1-ethoxy-2-methyl- undergo polymerization in acidic media?

A2: Yes, cationic polymerization is a significant concern for vinyl ethers in the presence of acids. The protonation of the enol ether can generate a carbocationic intermediate that can be attacked by another molecule of the enol ether, initiating a chain reaction. While the tetrasubstituted nature of 1-propene, 1-ethoxy-2-methyl- may offer some steric hindrance against polymerization compared to less substituted vinyl ethers, the risk remains, particularly with strong acids and higher concentrations of the enol ether.[3]

Q3: Are aldol-type side reactions possible with this enol ether?

A3: Indeed. Enols and enol ethers can act as nucleophiles in acid-catalyzed aldol and Mukaiyama-type aldol reactions.[4][5][6] If your reaction mixture contains other carbonyl compounds, or if the hydrolysis product (isobutyraldehyde) is generated in situ, there is a potential for the enol ether to participate in C-C bond formation, leading to aldol adducts.

Q4: How does the choice of acid (Brønsted vs. Lewis) affect the stability of 1-propene, 1-ethoxy-2-methyl-?

A4: Both Brønsted and Lewis acids can promote the aforementioned side reactions. Brønsted acids directly protonate the enol ether, initiating hydrolysis or polymerization.[7][8] Lewis acids can coordinate to the oxygen atom, activating the molecule towards nucleophilic attack or rearrangement.[6][9] The choice of acid should be carefully considered based on the desired transformation. For instance, in Mukaiyama aldol reactions, a Lewis acid is used to activate a carbonyl electrophile for attack by the enol ether.[5] In some cases, the use of a bulky Lewis acid or a confined Brønsted acid can offer better control and selectivity.[9][10]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the use of 1-propene, 1-ethoxy-2-methyl- in acidic media.

Issue 1: Low Yield of Desired Product and Presence of Isobutyraldehyde and Ethanol
Symptom Potential Cause Troubleshooting Steps & Rationale
Significant formation of isobutyraldehyde and ethanol detected by GC-MS or NMR.Acid-Catalyzed Hydrolysis: This is the most likely culprit, indicating the presence of protic species (acid and/or water) that are cleaving the enol ether.[1][2]1. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven-drying or flame-drying under inert atmosphere) and use anhydrous solvents. Even trace amounts of water can lead to significant hydrolysis.[2] 2. Use Aprotic Solvents: Employ aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene to minimize the availability of protons.[10] 3. Employ Water Scavengers: Consider the addition of molecular sieves or other suitable water scavengers to the reaction mixture.[11] 4. Control Acid Stoichiometry: Use the minimum effective amount of acid catalyst. A catalytic amount is often sufficient. 5. Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to decrease the rate of hydrolysis.[12]
Issue 2: Formation of High Molecular Weight, Insoluble Material
Symptom Potential Cause Troubleshooting Steps & Rationale
Observation of a viscous oil, precipitate, or broad signals in the NMR spectrum.Cationic Polymerization: The enol ether is likely polymerizing under the acidic conditions.1. Lower the Reaction Temperature: Polymerization is often suppressed at lower temperatures. Conduct the reaction at the lowest temperature that still allows for the desired transformation. 2. Use a Weaker or More Hindered Acid: Strong acids are more likely to initiate polymerization. Consider a weaker Brønsted acid or a sterically bulky Lewis acid to modulate reactivity.[8] 3. Control Monomer Concentration: Run the reaction at a lower concentration of the enol ether to reduce the rate of intermolecular reactions. 4. Slow Addition: Add the enol ether slowly to the reaction mixture containing the acid and other reagents to maintain a low instantaneous concentration.
Issue 3: Complex Product Mixture with Unexpected C-C Bond Formations
Symptom Potential Cause Troubleshooting Steps & Rationale
Multiple spots on TLC, complex NMR spectrum with unexpected signals.Aldol-Type Reactions: The enol ether is reacting as a nucleophile with carbonyl compounds present in the reaction mixture.[4][5]1. Purify Starting Materials: Ensure that all starting materials, particularly any carbonyl compounds, are free of impurities. 2. Minimize Hydrolysis: Follow the steps to prevent hydrolysis, as the in situ generation of isobutyraldehyde can lead to self-condensation or reaction with the starting enol ether.[1] 3. Kinetic vs. Thermodynamic Control: Consider the principles of kinetic versus thermodynamic control. Running the reaction at low temperatures with a non-nucleophilic base (if applicable to the desired reaction) can favor the kinetically preferred product.[1][5][12] 4. Use of a "Dummy" Carbonyl: In some cases, a less reactive or sterically hindered carbonyl can be used as a scavenger for the enol ether.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in an Acid-Catalyzed Reaction

This protocol provides a general framework for conducting a reaction with 1-propene, 1-ethoxy-2-methyl- under acidic conditions while minimizing hydrolysis.

Materials:

  • 1-Propene, 1-ethoxy-2-methyl- (freshly distilled or from a recently opened bottle)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Acid catalyst (Brønsted or Lewis acid)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware

  • Molecular sieves (activated)

Procedure:

  • Apparatus Setup: Assemble the reaction glassware (e.g., a three-necked flask with a dropping funnel, thermometer, and inert gas inlet) while hot from the oven and allow it to cool under a stream of inert gas.

  • Solvent and Reagent Preparation: Add the anhydrous solvent and any other reagents (except the enol ether and acid) to the reaction flask. If using molecular sieves, add them at this stage.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Acid Addition: Slowly add the acid catalyst to the stirred reaction mixture.

  • Enol Ether Addition: Add the 1-propene, 1-ethoxy-2-methyl- dropwise via the dropping funnel over a period of time to maintain a low concentration.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction by adding a cold, saturated solution of a weak base, such as sodium bicarbonate, to neutralize the acid.

  • Workup: Proceed with the standard aqueous workup and extraction.

  • Purification: If chromatography is required, consider using neutral alumina or silica gel that has been pre-treated with a non-nucleophilic base like triethylamine to prevent on-column decomposition.[1]

Diagram: Key Unwanted Reaction Pathways

Unwanted_Reactions EnolEther 1-Propene, 1-ethoxy-2-methyl- ProtonatedEnolEther Protonated Enol Ether (Oxocarbenium Ion) EnolEther->ProtonatedEnolEther H+ AldolAdduct Aldol Adduct EnolEther->AldolAdduct H+, Carbonyl HydrolysisProducts Isobutyraldehyde + Ethanol ProtonatedEnolEther->HydrolysisProducts H2O Polymer Polymer ProtonatedEnolEther->Polymer + Enol Ether Carbonyl Carbonyl Compound

Caption: Primary unwanted reaction pathways for 1-propene, 1-ethoxy-2-methyl- in acidic media.

Data Presentation

The following table provides a qualitative summary of the expected impact of key reaction parameters on the prevalence of major side reactions.

Parameter Effect on Hydrolysis Effect on Polymerization Effect on Aldol Reaction Recommendation for Minimizing Side Reactions
Temperature Increases with temperatureIncreases with temperatureIncreases with temperatureOperate at the lowest effective temperature.[12]
Acid Strength Increases with stronger acidIncreases with stronger acidIncreases with stronger acidUse the weakest effective acid catalyst.[8]
Water Content Significantly increasesCan interfere with initiationCan promote hydrolysis to the aldehydeMaintain strictly anhydrous conditions.[2]
Solvent Polarity Can be influenced by solvent polarityCan be influenced by solvent polarityCan be influenced by solvent polarityUse aprotic, non-polar solvents where possible.[13][14]
Concentration Generally less dependentIncreases with concentrationIncreases with concentrationMaintain low concentrations of the enol ether.

Mechanistic Insights: The Role of the Oxocarbenium Ion

The central intermediate in the acid-catalyzed reactions of 1-propene, 1-ethoxy-2-methyl- is the oxocarbenium ion, formed upon protonation of the enol ether. The fate of this intermediate dictates the product distribution.

Oxocarbenium_Intermediate cluster_0 Formation of the Key Intermediate cluster_1 Reaction Pathways from the Intermediate EnolEther 1-Propene, 1-ethoxy-2-methyl- Protonation Protonation (H+) EnolEther->Protonation Oxocarbenium Oxocarbenium Ion Intermediate Protonation->Oxocarbenium Hydrolysis Hydrolysis (Attack by H2O) Oxocarbenium->Hydrolysis Polymerization Polymerization (Attack by another enol ether) Oxocarbenium->Polymerization Aldol Aldol Reaction (Attack on an activated carbonyl) Oxocarbenium->Aldol DesiredProduct Desired Product (Attack by desired nucleophile) Oxocarbenium->DesiredProduct

Caption: The central role of the oxocarbenium ion in dictating the reaction outcome.

By understanding these competing pathways, researchers can strategically design their experiments to favor the formation of the desired product while minimizing the formation of these common byproducts.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting guide for enol ether synthesis. Benchchem.
  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025, May 14). GeekMCQ.
  • Benchchem. (2025). Application Notes and Protocols: 1-Methoxy-2-methyl-1-propene-1-ol and its Synthetic Equivalent as a Nucleophile. Benchchem.
  • Aldol reaction. (2024). In Wikipedia.
  • Benchchem. (2025).
  • A Brønsted Acid Catalyst for the Enantioselective Proton
  • Reactivity of enol ethers under acidic conditions. (2024).
  • Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception str
  • tert-Butyl ethyl ether. (2025, December 24). Sigma-Aldrich.
  • Why is enol content higher in non-polar solvents? (2017, October 7). Chemistry Stack Exchange.
  • Computational Evidence of the Incipient Oxocarbenium Ion as a "Hidden Intermediate" During the Cyclization of Hydroxyenol Ether into Spiroketal Under Mild Acidic Condition. (2023, February).
  • Pericyclic Umpolung in a Catalytic Asymmetric Diels–Alder Reaction of Tropone with Enol Ethers. (2025, July 10). Journal of the American Chemical Society.
  • Silyl enol ether. (2024). In Wikipedia.
  • Direct Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Str
  • Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers. (2021, October 1).
  • Mechanism for hydrolysis of enol ether to aldehyde. (2017, March 14). Chemistry Stack Exchange.
  • Triethysilyl Enol Ethers in the Synthesis of Carbapenem Precursors. (2015). PMC.
  • Acid-Promoted Prins Cyclizations of Enol Ethers To Form Tetrahydropyrans. (2003, April 5). Organic Letters.
  • Effect of Polar Protic and Polar Aprotic Solvents on Negative-Ion Electrospray Ionization and Chromatographic Separation of Small Acidic Molecules. (2012, October 15). Analytical Chemistry.
  • Facile isomerization of silyl enol ethers catalyzed by triflic imide and its application to one-pot isomerization–(2 + 2) cycloaddition. (2012, April 27). Beilstein Journals.
  • I. Matsuo Silyl enol ethers (including ketene silyl acetals) have proven to be extr. (2016, April 4).
  • 13C and 2H Kinetic Isotope Effects and the Mechanism of Lewis Acid-Catalyzed Ene Reactions of For… (n.d.). OUCI.
  • Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides. (2001). Organic Chemistry Portal.
  • 1-ETHOXY-2-METHYLPROPANE. (2026, January 13). ChemicalBook.
  • The mechanism of Lewis acid catalyzed ene reactions. (n.d.). Academia.edu.
  • Enantioselective Protonation of Silyl Enol Ethers and Ketene Disilyl Acetals with Lewis Acid-Assisted Chiral Brønsted Acids: Reaction Scope and Mechanistic Insights. (2000, August 10). Journal of the American Chemical Society.
  • Brønsted acid catalysis of photosensitized cycloadditions. (n.d.). RSC Publishing.
  • 1-ETHOXY-2-METHYLPROPANE synthesis. (n.d.). ChemicalBook.
  • 1-Ethoxy-2-methylpropane. (n.d.). PubChem.
  • Brønsted Acid Catalysis of Achiral Enamine for Regio- and Enantioselective Nitroso Aldol Synthesis. (n.d.). PMC.
  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. (2024, July 24). PMC.
  • Effect of Brønsted Acid on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C-H and C=C Oxidation Reactions. (2022, August 26). MDPI.
  • The Impact of Solvent Polarity on the Stability, Electronic Properties, and 1H NMR Chemical Shift of the Conformers of 2-Chloro-3-Methylcyclohexan-1-One Oxime: a Conceptual DFT Approach. (n.d.).
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Troubleshooting

Technical Support Center: Refining Lewis Acid Catalyst Selection for Vinyl Ether Conversions

Welcome to the technical support center for Lewis acid-catalyzed conversions. This guide is designed for researchers, chemists, and drug development professionals who are working with electron-rich olefins, specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Lewis acid-catalyzed conversions. This guide is designed for researchers, chemists, and drug development professionals who are working with electron-rich olefins, specifically focusing on the challenges and nuances of reactions involving substrates like 1-ethoxy-2-methyl-1-propene . Our goal is to move beyond simple catalyst lists and provide a deeper understanding of catalyst selection, reaction optimization, and troubleshooting, grounded in mechanistic principles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the experimental process, from initial catalyst choice to troubleshooting poor outcomes.

FAQ 1: How do I select an initial Lewis acid for the reaction of a vinyl ether with an aldehyde?

Answer: Your initial choice of a Lewis acid catalyst is a critical decision that balances reactivity, selectivity, and substrate stability. The fundamental role of the Lewis acid is to coordinate with the carbonyl oxygen of the electrophile (e.g., an aldehyde), thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and activating it for nucleophilic attack by the vinyl ether.[1][2][3][4]

A logical starting point is to classify Lewis acids by their general reactivity and then match them to your substrate's sensitivity.

  • For robust, non-sensitive substrates: Strong, conventional Lewis acids like Titanium tetrachloride (TiCl₄), Boron trifluoride etherate (BF₃·OEt₂), or Aluminum chloride (AlCl₃) are excellent starting points.[1][3] They offer high reactivity, often at low temperatures, but can sometimes lead to side reactions or substrate degradation if functional groups are sensitive.

  • For sensitive or multifunctional substrates: Milder Lewis acids are preferable. Metal triflates, such as Scandium triflate (Sc(OTf)₃) or Zinc triflate (Zn(OTf)₂), are known for their lower oxophilicity and greater tolerance to certain functional groups.[5] They may require slightly higher temperatures or longer reaction times but often provide cleaner reactions and improved selectivity.

The following diagram illustrates a basic decision framework for this initial selection process.

start Start: Select Lewis Acid substrate_check Are substrates sensitive or multifunctional? start->substrate_check strong_la High Reactivity Path: Start with strong Lewis Acids (e.g., TiCl₄, SnCl₄, AlCl₃) substrate_check->strong_la No mild_la High Selectivity Path: Start with mild Lewis Acids (e.g., Sc(OTf)₃, Zn(OTf)₂, In(OTf)₃) substrate_check->mild_la Yes outcome Evaluate initial results: Yield, Selectivity, Byproducts strong_la->outcome mild_la->outcome

Caption: Decision Framework for Initial Lewis Acid Selection.

FAQ 2: My reaction yield is low or zero. What are the most common causes and how do I troubleshoot?

Answer: Low or no product formation is a frequent issue that can typically be traced back to catalyst activity, reaction conditions, or reagent purity. The reaction mechanism involves the activation of the aldehyde by the Lewis acid, followed by the nucleophilic attack of the vinyl ether.[4][6] Any disruption in this sequence can halt the reaction.

Here is a systematic troubleshooting workflow:

start Problem: Low or No Yield q1 Are you using an inert atmosphere and dry, non-coordinating solvent? start->q1 a1_no Action: Ensure rigorous anhydrous conditions (flame-dried glassware, Ar/N₂ atmosphere, distilled solvent). Many Lewis acids are water-sensitive. q1->a1_no No q2 Is the Lewis Acid strong enough for the aldehyde? q1->q2 Yes end Re-evaluate Reaction a1_no->end a2_no Action: Switch to a stronger Lewis Acid (e.g., from Zn(OTf)₂ to TiCl₄). Electron-poor aldehydes may require more potent activation. q2->a2_no No q3 Is the temperature too low? q2->q3 Yes a2_no->end a3_no Action: Gradually increase the reaction temperature (e.g., from -78°C to -40°C or 0°C). Monitor for side product formation. q3->a3_no No q4 Is the catalyst loading sufficient? q3->q4 Yes a3_no->end a4_no Action: Increase catalyst loading (e.g., from 10 mol% to 20 mol% or stoichiometric). Product inhibition can sometimes sequester the catalyst. q4->a4_no No q4->end Yes a4_no->end

Caption: Workflow for Diagnosing Low Reaction Yield.

Key Troubleshooting Points:

  • Water Contamination: Most Lewis acids (especially TiCl₄, AlCl₃, SnCl₄) react exothermically with water. This deactivates the catalyst and can generate Brønsted acids that lead to undesired side reactions. Always use flame-dried glassware, an inert atmosphere (Argon or Nitrogen), and anhydrous solvents.[7]

  • Solvent Coordination: Polar, coordinating solvents (like THF, acetonitrile, or alcohols) can compete with the aldehyde for binding to the Lewis acid, effectively inhibiting catalysis.[5][8][9] Dichloromethane (CH₂Cl₂) and toluene are standard choices.

  • Catalyst-Substrate Mismatch: A very electron-poor aldehyde may require a stronger Lewis acid for sufficient activation. Conversely, an extremely reactive aldehyde might undergo polymerization or decomposition with a very strong Lewis acid.

FAQ 3: The reaction works, but the diastereoselectivity is poor. How can I improve it?

Answer: Poor diastereoselectivity in reactions analogous to the Mukaiyama aldol addition is often because the reaction proceeds through a flexible, open transition state.[2][3] Unlike chelated, cyclic transition states, the orientation of the reactants is less rigid, leading to a mixture of syn- and anti-products.

Strategies to Improve Diastereoselectivity:

  • Lower the Temperature: Running the reaction at lower temperatures (e.g., -78 °C or even -100 °C) is the most common first step. This can amplify small energy differences between the diastereomeric transition states, favoring one pathway over the other.[8]

  • Vary the Lewis Acid: The steric bulk of the Lewis acid and its ligands can significantly influence the transition state geometry.

    • Bulky Lewis Acids: Can create a more sterically hindered environment that favors a specific approach of the nucleophile.

    • Chelating Lewis Acids: For substrates with a nearby coordinating group (e.g., an α- or β-alkoxy aldehyde), a Lewis acid capable of chelation, like TiCl₄ or SnCl₄, can lock the conformation of the electrophile, leading to high facial selectivity.[10] Non-chelating Lewis acids like BF₃·OEt₂ would be expected to give the opposite diastereomer in such cases.[10]

  • Solvent Tuning: Solvent polarity can influence the tightness of the transition state. Experimenting with a range of non-coordinating solvents (e.g., toluene, hexanes, CH₂Cl₂) can sometimes impact selectivity.

FAQ 4: What is the general mechanism, and how does it inform my experimental design?

Answer: Understanding the mechanism is key to rational troubleshooting. The process is a classic example of electrophilic activation.

cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Workup/Deprotection Aldehyde R-CHO (Aldehyde) Activated_Complex R-CH=O···MXn Activated Electrophile Aldehyde->Activated_Complex Coordination LA MXn (Lewis Acid) LA->Activated_Complex Intermediate R-CH(O-MXn)-C(Me)₂-CHOEt Oxocarbenium-like Intermediate Activated_Complex->Intermediate Vinyl_Ether CH₂(C-Me)=C(OEt)-H (Vinyl Ether) Vinyl_Ether->Intermediate C-C Bond Formation Product R-CH(OH)-C(Me)₂-CHO (β-Hydroxy Aldehyde) Intermediate->Product Workup Aqueous Workup (e.g., sat. NH₄Cl)

Caption: General Mechanism of Lewis Acid-Catalyzed Vinyl Ether Addition.

Experimental Implications:

  • Step 1: The equilibrium of Lewis acid coordination is fast. The Lewis acid should generally be added to the aldehyde before the introduction of the nucleophile to ensure the electrophile is pre-activated.

  • Step 2: This is typically the rate-determining and selectivity-determining step. The slow addition of the vinyl ether to the solution of the activated aldehyde is crucial to prevent polymerization of the vinyl ether and to maintain a low concentration of the nucleophile, which often favors selectivity.[7]

  • Step 3: The reaction must be "quenched" to decompose the Lewis acid and hydrolyze the resulting metal-alkoxide intermediate to yield the final β-hydroxy product.[7] An aqueous acidic quench (like saturated aq. NH₄Cl) is common.

Part 2: Comparative Data & Protocols

Table 1: Comparative Guide to Common Lewis Acids for Vinyl Ether Additions
Lewis AcidClass/StrengthTypical Loading (mol%)Typical Temp. (°C)Common SolventsKey Considerations & Insights
TiCl₄ Strong, Oxophilic20 - 100-78 to 0CH₂Cl₂, TolueneHighly reactive, excellent for sterically hindered or deactivated aldehydes. Can promote chelation control. Extremely moisture-sensitive.[1][2][6]
SnCl₄ Strong50 - 100-78 to 0CH₂Cl₂Similar in reactivity to TiCl₄ but sometimes offers different selectivity profiles. Also very moisture-sensitive.[2][3]
BF₃·OEt₂ Strong100 - 200-78 to 25CH₂Cl₂, HexaneEasy-to-handle liquid. Generally considered a non-chelating Lewis acid. Can sometimes promote side reactions due to HF generation upon hydrolysis.[1]
AlCl₃ Very Strong100+-40 to 25CH₂Cl₂, CS₂Very powerful and inexpensive. Often leads to lower selectivity and can cause substrate decomposition. Generally used for robust systems like Friedel-Crafts reactions.[3]
Sc(OTf)₃ Mild, Water-Tolerant5 - 200 to 60CH₂Cl₂, MeNO₂, H₂OExcellent for sensitive substrates. Can often be recovered and reused. Lower reactivity may require higher temperatures.[5]
Zn(OTf)₂ Mild10 - 300 to 25CH₂Cl₂, TolueneA mild and cost-effective alternative to other metal triflates. Good for substrates prone to decomposition with stronger Lewis acids.[5]
Experimental Protocol: Lewis Acid-Catalyzed Addition of 1-ethoxy-2-methyl-1-propene to Benzaldehyde

This protocol is a representative procedure and may require optimization for different aldehydes or specific desired outcomes.

Materials & Reagents:

  • Benzaldehyde (freshly distilled)

  • 1-ethoxy-2-methyl-1-propene

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Glassware Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the flask and stir bar to an oven at 120 °C for at least 4 hours. Assemble the hot flask under a stream of dry argon or nitrogen and allow it to cool to room temperature. This is a flame-dried setup.[7]

  • Initial Setup: Under a positive pressure of inert gas, add anhydrous CH₂Cl₂ (20 mL) and freshly distilled benzaldehyde (1.0 eq, e.g., 5 mmol, 0.51 mL) to the flask.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 eq, 5.5 mmol, 5.5 mL of 1.0 M solution) dropwise via syringe over 5 minutes. The solution will likely turn yellow or orange. Stir the mixture for 15-20 minutes at -78 °C to allow for complete activation of the aldehyde.

  • Nucleophile Addition: In a separate syringe, draw up 1-ethoxy-2-methyl-1-propene (1.2 eq, 6 mmol, 0.77 mL). Add this vinyl ether dropwise to the reaction mixture over a period of 20-30 minutes. Ensure the internal temperature does not rise significantly.[7]

  • Reaction Monitoring: Stir the reaction vigorously at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS by periodically quenching a small aliquot in a vial containing saturated NH₄Cl solution. The reaction is typically complete within 1 to 4 hours.

  • Quenching: Once the reaction is complete, slowly add saturated aqueous NH₄Cl solution (20 mL) to the cold reaction mixture to quench the catalyst.[7]

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[7] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy carbonyl compound.

Part 3: References

  • A Comparative Guide: Lewis Acids Versus Organocatalysts in Asymmetric Aldol Reactions - Benchchem.

  • Green Solvent Effects on Lewis Acid Catalysis - Patsnap Eureka.

  • (PDF) Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.

  • Catalytic implications of confined solvent ensembles within Lewis acid zeolites.

  • Mukaiyama Aldol Reaction: Organic Chemistry II Study Guide... - Fiveable.

  • Mukaiyama Aldol Reaction Mechanism | PDF | Cooking, Food & Wine - Scribd.

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts - YorkSpace.

  • Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions - University of Miami.

  • Mukaiyama Aldol Addition - Organic Chemistry Portal.

  • Lewis acid catalysis - Wikipedia.

  • Lewis Acid-Mediated Selective Chlorinations of Silyl Enolate - ACS Publications.

  • Mukaiyama aldol addition - Wikipedia.

  • Mechanism of Silyl Enol Ethers Hydrogenation Catalysed by Frustrated Lewis Pairs: A Theoretical Study | Request PDF - ResearchGate.

  • Crucial role of the ligand of silyl Lewis acid in the Mukaiyama aldol reaction.

  • Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts | IntechOpen.

  • Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols - ResearchGate.

  • How to Investigate Lewis Acid Reaction Pathways? - Patsnap Eureka.

  • ALDOL CONDENSATION REACTIONS EFFECTIVELY CATALYSED BY LEWIS ACID - chem.uaic.ro.

  • Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s - Polymer Chemistry (RSC Publishing).

  • Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances - PMC.

  • Lewis Acid Stability in Extreme Reaction Conditions - Patsnap Eureka.

  • Design of Benign Initiator for Living Cationic Polymerization of Vinyl Ethers: Facile in Situ Generation of Vinyl Ether–Hydrogen Halide Adducts and Subsequent Controlled Polymerization without a Lewis Acid Catalyst | Macromolecules - ACS Publications.

  • Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers - ACS Publications.

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Publishing.

  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions - MSU chemistry.

  • Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans - PMC.

  • The roles of Lewis acidic additives in organotransition metal catalysis - RSC Publishing.

  • Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel.

  • L. LEWIS ACID CATALYSIS.

  • Photoswitching Lewis Acid Catalysis with Highly Fatigue Resistant Photochromic Boronates | Journal of the American Chemical Society.

  • Ligand Acceleration in Chiral Lewis Acid Catalysis | CCS Chemistry.

  • How Lewis Acids Make Molecules Do the Impossible! Mechanism Monday #65 - YouTube.

  • Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts - ResearchGate.

  • Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin.

  • Addition of Lewis Acids (Electrophilic Reagents) - Chemistry LibreTexts.

  • Lewis Acid Catalysts [closed] - Chemistry Stack Exchange.

  • Synthesis of Propene from Ethanol: A Mechanistic Study | ACS Catalysis - ACS Publications.

  • Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC.

  • Unveiling the Role of the Lewis Acids in the Acceleration of Alder-Ene Reactions: A Molecular Electron Density Theory Study - PMC.

  • Lewis Acid Catalyzed Reactions of Methyl Propiolate with Unactivated Alkenes - ElectronicsAndBooks.

  • Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition - Organic Chemistry Portal.

  • Chemical Reactivity - MSU chemistry.

  • Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions - Organic Syntheses.

  • 1-ETHOXY-2-METHYLPROPANE | 627-02-1 - ChemicalBook.

  • Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes - Organic Chemistry Portal.

  • (PDF) The mechanism of Lewis acid catalyzed ene reactions - Academia.edu.

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Reference Data & Comparative Studies

Validation

Comparing reactivity of 1-Propene, 1-ethoxy-2-methyl- versus ethyl vinyl ether

An in-depth comparative analysis of enol ether reactivity is crucial for advanced synthetic applications, ranging from sequence-controlled polymerization to the total synthesis of complex natural products. This guide obj...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of enol ether reactivity is crucial for advanced synthetic applications, ranging from sequence-controlled polymerization to the total synthesis of complex natural products. This guide objectively compares the reactivity profiles of ethyl vinyl ether (EVE) and 1-Propene, 1-ethoxy-2-methyl- (commonly known as ethyl 2-methyl-1-propenyl ether or EMPE ).

By examining the interplay between electronic activation and steric hindrance, this guide provides researchers and drug development professionals with actionable, field-proven insights for selecting the appropriate enol ether for their synthetic workflows.

Mechanistic Framework: Steric vs. Electronic Causality

Enol ethers are characterized by an oxygen atom that donates electron density into the adjacent π -system via resonance, rendering the β -carbon highly nucleophilic. The fundamental divergence in reactivity between EVE and EMPE stems from the substitution at this β -carbon.

  • Ethyl Vinyl Ether (EVE): Features an unsubstituted, terminal β -carbon ( CH2​=CH-OEt ). It is sterically unhindered, allowing rapid, diffusion-controlled attack by electrophiles. This makes EVE highly reactive but often difficult to control in terms of sequence (in polymers) or stereochemistry (in small molecules).

  • 1-Ethoxy-2-methylpropene (EMPE): Features a gem-dimethyl group at the β -carbon ( (CH3​)2​C=CH-OEt ). Electronically, these methyl groups donate electron density via induction and hyperconjugation, raising the Highest Occupied Molecular Orbital (HOMO) energy. However, the massive steric bulk of the gem-dimethyl group completely overrides this electronic advantage during bimolecular reactions with bulky electrophiles.

This steric-electronic dichotomy dictates their divergent behavior: EMPE's steric hindrance suppresses homopropagation and limits non-specific side reactions, making it a "privileged nucleophile" for highly controlled, sequence-defined reactions[1].

Reactivity Start Enol Ether Selection Goal Define Synthetic Goal Start->Goal Poly Polymerization Goal->Poly Cyclo Stereoselective Cycloaddition Goal->Cyclo EVE_Poly Ethyl Vinyl Ether (EVE) Rapid Homopolymerization Poly->EVE_Poly Homopolymer EMPE_Poly 1-Ethoxy-2-methylpropene (EMPE) Alternating Copolymerization Poly->EMPE_Poly Sequence Control EVE_Cyclo EVE Fast, Low Stereocontrol Cyclo->EVE_Cyclo Simple Adducts EMPE_Cyclo EMPE High Diastereoselectivity Cyclo->EMPE_Cyclo Complex Scaffolds

Logical decision matrix for selecting EVE vs. EMPE based on synthetic goals.

Application Profiling & Experimental Methodologies

A. Sequence-Controlled Cationic Copolymerization

In cationic polymerization, the stability of the propagating carbocation and the reactivity of the monomer dictate the polymer sequence. EVE undergoes rapid homopolymerization because its unhindered β -carbon easily attacks the propagating oxocarbenium ion.

Conversely, EMPE cannot homopolymerize. The steric repulsion between the incoming EMPE monomer and the EMPE-derived tertiary carbocation is too great. Polymer chemists exploit this causality to synthesize strictly alternating copolymers (e.g., ABAC-type periodic poly(cyclic acetal)s) by pairing EMPE with monomers like o-phthalaldehyde (OPA)[2]. The EMPE monomer will only attack the OPA-derived carbocation, forcing a perfect sequence crossover[1].

Self-Validating Protocol: Alternating Cationic Copolymerization using EMPE

  • Purification: Distill EMPE twice over calcium hydride ( CaH2​ ) to remove trace moisture. Causality: Water acts as a chain-transfer agent and will prematurely terminate the cationic propagation.

  • Initiation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve recrystallized o-phthalaldehyde (OPA) and EMPE in anhydrous 1,4-dioxane.

  • Catalysis: Cool the system to 0 °C. Inject a catalytic amount of ethanesulfonic acid ( EtSO3​H ) to initiate the reaction.

  • Quenching & Validation: After the desired conversion time, quench the living polymer chains with pre-chilled methanol containing a trace of ammonia.

  • Validation: Analyze the precipitated polymer via 1 H NMR. The complete absence of EMPE-EMPE dyad signals validates that steric hindrance successfully suppressed homopropagation, confirming a strictly alternating sequence[2].

B. Stereoselective Inverse Electron-Demand Diels-Alder (IEDDA)

In drug development, constructing complex 3D scaffolds requires exquisite stereocontrol. EMPE is heavily utilized in the total synthesis of potent cytotoxins like Psymberin (Irciniastatin A) and Pederin[3].

When EMPE is reacted with an electron-deficient diene (like 3-boronoacrolein pinacolate) in an IEDDA cycloaddition, its gem-dimethyl group locks the transition state conformation. This steric anchoring, combined with a chiral catalyst, forces the reaction to proceed with exceptionally high diastereo- and enantioselectivity to form 2,6-anti-tetrahydropyrans[3]. EVE, lacking this steric bulk, is too conformationally flexible to achieve the same level of stereocontrol.

Self-Validating Protocol: Catalytic Enantioselective IEDDA

  • Catalyst Preparation: Activate Jacobsen's chiral chromium(III) catalyst in a dry solvent system.

  • Cycloaddition: Add 3-boronoacrolein pinacolate and freshly distilled EMPE to the catalyst solution at room temperature. Allow the transition state to form and cyclize.

  • Tandem Trapping: Directly add ethyl glyoxylate to the reaction mixture to initiate an allylboration of the newly formed cycloadduct.

  • Validation: Purify the advanced oxyranyl pyran intermediate via flash chromatography. Validate the anti relationship of the tetrahydropyran substituents using 2D NOESY NMR, and confirm enantiomeric excess (ee > 90%) via chiral HPLC[3].

C. Acid-Catalyzed Hydrolysis Kinetics

The hydrolysis of enol ethers is an acid-catalyzed process where the rate-determining step is the proton transfer from the acid to the β -carbon of the substrate, forming an oxocarbenium ion[4].

While one might assume EMPE hydrolyzes faster than EVE because protonation yields a more stable tertiary-substituted intermediate, secondary kinetic isotope effects reveal a different reality[5]. The gem-dimethyl groups in EMPE heavily stabilize the ground state of the molecule via hyperconjugation. This ground-state stabilization increases the activation energy barrier ( ΔG‡ ), making the hydrolysis of EMPE slower and more controlled compared to the extremely rapid, almost violent hydrolysis of EVE in aqueous acidic media[5].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and reactive properties of EVE and EMPE to aid in reagent selection.

Property / MetricEthyl Vinyl Ether (EVE)1-Ethoxy-2-methylpropene (EMPE)
Structure CH2​=CH-O-CH2​CH3​ (CH3​)2​C=CH-O-CH2​CH3​
Molecular Weight 72.11 g/mol 100.16 g/mol
Steric Hindrance ( β -carbon) Minimal (Unsubstituted)High (gem-Dimethyl)
Homopolymerization Highly Favorable (Rapid)Suppressed[1]
Copolymerization Mode Random / BlockStrictly Alternating[2]
IEDDA Stereoselectivity Low to ModerateExceptionally High[3]
Hydrolysis Rate Extremely Fast[4]Slower (Ground State Stabilized)[5]

Conclusion

For researchers and scientists, the choice between Ethyl Vinyl Ether and 1-Ethoxy-2-methylpropene is a masterclass in exploiting steric causality. EVE is the reagent of choice when rapid, unhindered functionalization or homopolymerization is required. However, for advanced applications demanding rigid sequence control in materials science or absolute stereocontrol in the total synthesis of pharmaceutical precursors, EMPE is vastly superior. Its β -methyl groups act as a structural gatekeeper, suppressing unwanted side reactions while locking transition states to deliver precise, predictable reactivity.

References

  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing. Available at:[Link]

  • Kresge, A. J., & Weeks, D. P. (1984). Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation. Journal of the American Chemical Society. Available at:[Link]

  • Cationic Copolymerization of o-Phthalaldehyde and Vinyl Monomers with Various Substituents on the Vinyl Group or in the Pendant: Effects of the Structure and Reactivity of Vinyl Monomers on Copolymerization Behavior. Macromolecules - ACS Publications. Available at:[Link]

  • Controlled and Alternating Cationic Copolymerization of o-Phthalaldehyde with Vinyl Monomers: Elucidation of the Exceptional. Osaka University Knowledge Archive. Available at:[Link]

  • Second-Generation Synthesis of Psymberin. ResearchGate. Available at:[Link]

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Comparative

A Comparative Guide to the Purity Validation of 1-Ethoxy-2-methyl-1-propene using ¹H and ¹³C NMR Spectroscopy

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, establishing the purity of starting materials and intermediates is not merely a procedural step but a cornerstone of exp...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, establishing the purity of starting materials and intermediates is not merely a procedural step but a cornerstone of experimental reproducibility and product safety. 1-Ethoxy-2-methyl-1-propene, a reactive enol ether, serves as a valuable building block in organic synthesis. Its purity is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised final product integrity. This guide provides an in-depth, comparative analysis of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of this compound, juxtaposed with other common analytical techniques.

The Central Role of NMR in Purity Assessment

NMR spectroscopy stands as a premier technique for the structural elucidation of organic molecules and, crucially, for their quantitative analysis.[1] Unlike chromatographic methods that rely on the separation of components, quantitative NMR (qNMR) offers a direct measurement of a compound's purity. The fundamental principle of qNMR is that the integral area of a specific resonance is directly proportional to the number of nuclei responsible for that signal.[1][2] This allows for the determination of absolute purity by comparing the analyte's signal to that of a certified internal standard.[3]

This guide will delve into the practical application of ¹H and ¹³C NMR for the purity assessment of 1-ethoxy-2-methyl-1-propene, highlighting the expertise required in spectral interpretation and experimental design.

Part 1: Spectral Analysis of 1-Ethoxy-2-methyl-1-propene

A thorough understanding of the expected ¹H and ¹³C NMR spectra of 1-ethoxy-2-methyl-1-propene is the foundation of an accurate purity assessment. The structure, shown below, gives rise to a distinct set of signals.

Structure of 1-Ethoxy-2-methyl-1-propene:

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show the following key signals. The chemical shifts (δ) are estimated based on typical values for similar functional groups, such as enol ethers and allylic protons.[4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
=CH (vinylic)~5.8 - 6.5Singlet (or very small coupling)1HVinylic protons on enol ethers are significantly deshielded and appear downfield.
-O-CH ₂-CH₃ (methylene)~3.6 - 3.9Quartet2HProtons on a carbon adjacent to an oxygen atom are deshielded. The quartet arises from coupling to the adjacent methyl group.
=C(CH ₃)₂ (allylic)~1.6 - 1.8Singlet6HThese allylic protons on the double bond are expected to be in the upfield region. They are equivalent and appear as a singlet.
-O-CH₂-CH ₃ (methyl)~1.1 - 1.3Triplet3HThis upfield triplet is characteristic of an ethyl group coupled to an adjacent methylene group.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides complementary information and is particularly useful for identifying carbon-based impurities that may not have attached protons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
=C H-O~140 - 145The vinylic carbon attached to the oxygen is significantly deshielded.
(C H₃)₂C =~115 - 120The quaternary vinylic carbon appears further upfield compared to the oxygen-substituted vinylic carbon.
-O-C H₂-CH₃~65 - 70The carbon atom directly bonded to the electronegative oxygen of the ethoxy group is found in this region.
=C(C H₃)₂~20 - 25The two equivalent methyl carbons attached to the double bond.
-O-CH₂-C H₃~14 - 16The terminal methyl carbon of the ethoxy group.

Part 2: Quantitative Purity Determination by ¹H qNMR

Quantitative ¹H NMR (qNMR) is a powerful method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[6] The method relies on the use of a certified internal standard.

Experimental Protocol for ¹H qNMR Purity Assay

This protocol outlines the steps for determining the purity of 1-ethoxy-2-methyl-1-propene using an internal standard.

1. Selection of the Internal Standard: The choice of an internal standard is critical for an accurate qNMR experiment.[1] Key criteria include:

  • High purity (certified reference material is ideal).

  • Chemical stability and non-reactivity with the analyte.

  • A simple ¹H NMR spectrum with at least one sharp signal that does not overlap with any analyte signals.

  • Good solubility in the chosen deuterated solvent.

  • A known molecular weight.

For 1-ethoxy-2-methyl-1-propene, suitable internal standards include maleic anhydride or 1,3,5-trimethoxybenzene .

2. Sample Preparation:

  • Accurately weigh a specific amount of the 1-ethoxy-2-methyl-1-propene sample (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a precise amount of the chosen internal standard (e.g., 10-20 mg) and add it to the same vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a volumetric flask to ensure complete dissolution.

  • Transfer an appropriate volume of the solution to a high-quality NMR tube.

3. NMR Data Acquisition: To ensure accurate quantification, specific acquisition parameters must be optimized.[7]

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure complete relaxation of all protons. A preliminary T₁ measurement is advised for highest accuracy.

  • Pulse Angle: A 90° pulse angle should be used.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals used for quantification).

  • Digital Resolution: Ensure adequate digital resolution by adjusting the acquisition time and number of data points.

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the acquired FID.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the selected, well-resolved signals of both the analyte and the internal standard.

  • The purity of the analyte is calculated using the following equation[8]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • M : Molar mass

    • m : Mass

    • P : Purity of the standard

    • "analyte" refers to 1-ethoxy-2-methyl-1-propene

    • "std" refers to the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve nmr_acq Acquire 1H NMR spectrum with optimized parameters (d1 ≥ 5*T1) dissolve->nmr_acq Transfer to NMR tube process_spec Process spectrum (FT, phase, baseline) nmr_acq->process_spec integrate Integrate non-overlapping signals process_spec->integrate calculate Calculate purity using the standard equation integrate->calculate result Purity Report calculate->result

Caption: Workflow for purity determination by ¹H qNMR.

Part 3: Identifying Potential Impurities

A robust purity assessment method must be able to identify and, if necessary, quantify potential impurities. The synthesis of 1-ethoxy-2-methyl-1-propene, often via a Williamson ether synthesis or related methods, can introduce specific impurities.[9]

Common Potential Impurities:

  • Starting Materials: Unreacted 2-methyl-1-propanol or an equivalent precursor.

  • Solvents: Residual solvents from the reaction or purification steps (e.g., diethyl ether, THF, hexane).

  • Side-Products: Isomeric enol ethers or products of elimination/rearrangement reactions.

  • Water: Enol ethers are susceptible to hydrolysis, especially under acidic conditions, which can lead to the formation of isobutyraldehyde and ethanol.[9]

These impurities will have characteristic signals in the ¹H NMR spectrum that can be used for their identification. For instance, the presence of water can be monitored, and its content can be more accurately determined by Karl Fischer titration.[10][11]

Part 4: Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive purity validation strategy often involves orthogonal methods.[12] Below is a comparison of NMR with other common techniques for purity assessment of a volatile organic compound like 1-ethoxy-2-methyl-1-propene.

Technique Principle Advantages for 1-Ethoxy-2-methyl-1-propene Disadvantages
¹H and ¹³C NMR Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.[13]- Provides absolute quantification (qNMR).- Non-destructive.- Rich structural information for impurity identification.- Simple sample preparation.[13]- Lower sensitivity for trace impurities compared to GC-MS.[13]- Potential for signal overlap in complex mixtures.- Higher instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection.[13]- Excellent sensitivity for volatile impurities.- High separation efficiency.- Provides molecular weight information of impurities.- Destructive technique.- Requires calibration with standards for accurate quantification.- Potential for thermal degradation of labile compounds in the injector port.
Karl Fischer Titration A chemical titration method specific for the determination of water content.[14]- Gold standard for water content determination with high accuracy and sensitivity.[14]- Only quantifies water content.- Requires specialized reagents and instrumentation.
Elemental Analysis (CHN Analysis) Measures the percentage of carbon, hydrogen, and nitrogen in a sample.- Can confirm the elemental composition of the bulk material.- Does not provide information on the nature or quantity of individual impurities.- Insensitive to impurities with the same elemental composition as the analyte.
Logical Workflow for Comprehensive Purity Validation

Purity_Validation_Workflow cluster_primary Primary Analysis cluster_orthogonal Orthogonal & Specific Methods Sample 1-Ethoxy-2-methyl-1-propene Sample qNMR 1H qNMR for Absolute Purity & Structure Confirmation Sample->qNMR C13NMR 13C NMR for Carbon Skeleton & Impurity Check Sample->C13NMR GCMS GC-MS for Volatile Impurity Profile Sample->GCMS KF Karl Fischer for Water Content Sample->KF Decision Results Concordant? qNMR->Decision GCMS->Decision FinalReport Comprehensive Purity Certificate Decision->FinalReport Yes Investigation Investigate Discrepancies Decision->Investigation No Investigation->qNMR Investigation->GCMS

Caption: A logical workflow for comprehensive purity validation.

Conclusion

For the purity validation of 1-ethoxy-2-methyl-1-propene, ¹H and ¹³C NMR spectroscopy, particularly quantitative ¹H NMR, offer an unparalleled combination of structural confirmation and absolute quantification. The technique's ability to provide a direct measure of purity with minimal sample preparation makes it an indispensable tool for researchers and drug development professionals.[8] While NMR is a powerful primary method, its combination with orthogonal techniques such as GC-MS for trace volatile impurities and Karl Fischer titration for water content provides a comprehensive and robust assessment of chemical purity, ensuring the quality and reliability of downstream applications.[15] This multi-faceted approach, grounded in the principles of scientific integrity, is essential for achieving the highest standards in research and development.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103–3113. [Link]

  • Organic Primary Standards Group. Quantitative NMR. National Metrology Institute of Japan. [Link]

  • Harvey, B. G., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(12), 1931–1935. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Miyake, Y., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & Pharmaceutical Bulletin, 68(9), 834-841. [Link]

  • Hussain, A., et al. (2018). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. ResearchGate. [Link]

  • Mori, N., et al. (1987). Structure-dependent intermolecular hydrogen-bond effects on carbon-13 NMR chemical shifts in enol forms of 1,3-diketones. Magnetic Resonance in Chemistry, 25(5), 411-416. [Link]

  • Miyake, Y., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. [Link]

  • Mettler Toledo. Water content in organic solvents - Titration. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chareon-sunto, P., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Scientific Reports, 11(1), 22353. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Liu, Y., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Magnetic Resonance in Chemistry, 59(8), 819-828. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • Nakashima, T., et al. (2020). Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis. The Royal Society of Chemistry. [Link]

Sources

Validation

GC-MS Fragmentation Patterns and Mass Spectra Analysis: 1-Ethoxy-2-methylpropene vs. Isomeric Ethers

Executive Summary In complex organic synthesis and drug development, the unambiguous identification of volatile ether intermediates is a critical analytical bottleneck. 1-Ethoxy-2-methylpropene (also known as ethyl isobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In complex organic synthesis and drug development, the unambiguous identification of volatile ether intermediates is a critical analytical bottleneck. 1-Ethoxy-2-methylpropene (also known as ethyl isobutenyl ether; MW = 100.16 g/mol ) is a sterically hindered enol ether frequently utilized in palladium-catalyzed regioselective arylations and advanced cycloadditions[1].

As a Senior Application Scientist, I frequently observe that differentiating 1-ethoxy-2-methylpropene from its structural isomers—such as butyl vinyl ether and ethyl crotyl ether—requires a rigorous understanding of gas chromatography-mass spectrometry (GC-MS) fragmentation thermodynamics. This guide objectively compares the electron ionization (EI) mass spectral performance of 1-ethoxy-2-methylpropene against alternative isomers, providing self-validating experimental protocols and mechanistic causality to ensure absolute confidence in structural elucidation.

Mechanistic Pathways of Fragmentation

The interpretation of electron ionization mass spectra relies heavily on identifying small but mechanistically critical neutral losses[2]. When subjected to 70 eV electron ionization, enol ethers exhibit unique fragmentation behaviors driven by the conjugation of the oxygen lone pairs with the π -system.

For 1-ethoxy-2-methylpropene, the molecular ion ( M+∙ , m/z 100) is detectable but rapidly undergoes three competing relaxation pathways:

  • McLafferty-type Rearrangement (Base Peak Generation): The β -hydrogen from the ethyl group migrates to the β -carbon of the vinyl group (the gem-dimethyl substituted carbon) via a 6-membered cyclic transition state. This expels neutral ethylene (28 Da), yielding a highly stable isobutyraldehyde radical cation at m/z 72 .

  • α -Cleavage: The loss of a methyl radical (15 Da) from the gem-dimethyl moiety generates a resonance-stabilized oxonium ion at m/z 85 .

  • Heterolytic C-O Cleavage: Expulsion of the ethoxy radical (45 Da) leaves the stable isobutenyl cation at m/z 55 .

Fragmentation_Pathways M1 1-Ethoxy-2-methylpropene (M+) m/z 100 F1_72 Isobutyraldehyde Radical Cation m/z 72 M1->F1_72 McLafferty-type Rearrangement (- C2H4, 28 Da) F1_85 [M - CH3]+ m/z 85 M1->F1_85 Alpha-Cleavage (- CH3, 15 Da) F1_55 Isobutenyl Cation m/z 55 M1->F1_55 C-O Cleavage (- OC2H5, 45 Da)

Figure 1: Competing EI-MS fragmentation pathways of 1-ethoxy-2-methylpropene at 70 eV.

Experimental Protocol: GC-MS Analysis Workflow

To ensure reproducibility and accurate library matching, the following protocol represents a self-validating system. It incorporates an internal standard to continuously monitor ionization efficiency and retention time drift.

Step-by-Step Methodology
  • Sample Preparation: Dilute the ether sample to 100 ppm in GC-grade hexane. Add toluene-d8 as an internal standard to a final concentration of 10 ppm.

    • Causality: Hexane is chosen for its low boiling point and lack of oxygen, preventing solvent-masking of low m/z ether fragments (e.g., m/z 43, 55).

  • Injection: Inject 1 µL at 250°C using a 50:1 split ratio.

    • Causality: A high split ratio prevents electron multiplier saturation and minimizes ion-molecule reactions in the source, which could otherwise produce artificial [M+H]+ peaks and skew isotopic distributions.

  • Chromatographic Separation: Utilize a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Hold the oven at 40°C for 2 min, then ramp at 10°C/min to 200°C.

    • Causality: The 5% phenyl stationary phase provides optimal polarizability selectivity for oxygenated compounds. The slow initial ramp ensures baseline resolution of closely eluting structural isomers.

  • Mass Spectrometry: Operate the EI source at 70 eV and 230°C. Scan range: m/z 35–400.

    • Causality: Standardized at 70 eV, the EI source provides sufficient energy to consistently induce reproducible fragmentation pathways, which is strictly required for accurate matching against NIST database standards[3].

GCMS_Workflow S1 1. Sample Preparation Dilution in Hexane & Internal Std Addition S2 2. Gas Chromatography DB-5MS Column, 40°C to 200°C Ramp S1->S2 1 µL Injection (Split 50:1) S3 3. Electron Ionization (EI) 70 eV Energy, Source at 230°C S2->S3 Elution S4 4. Mass Analysis Quadrupole Mass Filter (m/z 35-400) S3->S4 Ion Acceleration S5 5. Data Processing Extracted Ion Chromatograms & Library Matching S4->S5 Spectral Acquisition

Figure 2: Standardized GC-MS experimental workflow for volatile ether analysis.

Comparative Mass Spectrometry Data

When analyzing a mixture containing C6​H12​O isomers, relying solely on the molecular ion (m/z 100) is insufficient. The table below summarizes the diagnostic quantitative data required to objectively differentiate 1-ethoxy-2-methylpropene from its primary alternatives.

Compound NameStructure TypeMolecular WeightBase Peak (m/z)Key Diagnostic Ions (m/z)Primary Neutral Loss
1-Ethoxy-2-methylpropene Branched Enol Ether100.1672 100, 85, 72, 55, 43-28 Da (Ethylene)
Butyl vinyl ether Linear Enol Ether100.1644 100, 57, 44, 29-56 Da (Butene)
Ethyl crotyl ether Allylic Ether100.1671 100, 85, 71, 55, 29-29 Da (Ethyl radical)

Diagnostic Ion Analysis & Causality

The true analytical power of GC-MS lies in mapping fragment ions back to their thermodynamic origins.

  • Differentiation via the Base Peak: The most striking difference between 1-ethoxy-2-methylpropene and butyl vinyl ether is their base peak. While both undergo McLafferty-type rearrangements, the structural location of the oxygen dictates the expelled neutral molecule. 1-Ethoxy-2-methylpropene loses a small ethylene molecule to form the m/z 72 ion. Conversely, butyl vinyl ether loses a massive butene molecule (56 Da), shifting the charge to the vinyl alcohol radical cation at m/z 44 . If m/z 44 dominates your spectrum, you are not looking at 1-ethoxy-2-methylpropene.

  • Allylic vs. Vinylic Cleavage: Ethyl crotyl ether lacks the structural prerequisite for a dominant McLafferty rearrangement. Instead, the ionization triggers an allylic cleavage, expelling an ethyl radical to form a highly stable resonance-stabilized conjugated cation at m/z 71 . The presence of an m/z 71 base peak instantly rules out the enol ether isomers.

  • The m/z 55 Indicator: In 1-ethoxy-2-methylpropene, the m/z 55 peak represents the isobutenyl cation. This peak is virtually absent in linear isomers like butyl vinyl ether, making it an excellent secondary confirmation ion during Extracted Ion Chromatogram (EIC) processing.

Conclusion

For researchers and drug development professionals, the accurate identification of 1-ethoxy-2-methylpropene relies on recognizing its unique thermodynamic fragmentation signature. By tracking the m/z 72 base peak (driven by the loss of ethylene) and utilizing a standardized 70 eV EI protocol, analysts can confidently differentiate this compound from closely related C6​H12​O isomers, ensuring the integrity of downstream synthetic workflows.

Sources

Validation

Reproducibility of 1-Propene, 1-ethoxy-2-methyl- yields in continuous flow batch reactors

Reproducibility of 1-Ethoxy-2-methyl-1-propene Yields: A Comparative Guide to Continuous Flow vs. Batch Reactors Introduction 1-Ethoxy-2-methyl-1-propene (EMPE) is a sterically hindered, electron-rich enol ether that ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 1-Ethoxy-2-methyl-1-propene Yields: A Comparative Guide to Continuous Flow vs. Batch Reactors

Introduction 1-Ethoxy-2-methyl-1-propene (EMPE) is a sterically hindered, electron-rich enol ether that serves as a high-value building block in advanced organic synthesis. It is heavily utilized in cationic copolymerizations[1] and complex natural product synthesis, such as the construction of the polysubstituted pyran core of psymberin via inverse electron-demand hetero[4+2] cycloadditions[2]. Despite its synthetic utility, producing EMPE reproducibly via the acid-catalyzed dealcoholation (acetal cracking) of isobutyraldehyde diethyl acetal presents significant challenges. This guide objectively compares the performance of traditional batch reactors against continuous flow systems, detailing the mechanistic causality behind yield variations and providing self-validating protocols for high-fidelity production.

Mechanistic Causality: The Pitfalls of Batch Synthesis The synthesis of EMPE requires an acid catalyst and elevated temperatures to drive the elimination of ethanol from the acetal precursor. However, because EMPE is an electron-rich enol ether, it is exceptionally susceptible to cationic polymerization and hydrolysis if exposed to acidic conditions for extended periods[1].

In a traditional batch reactor, the low surface-area-to-volume ratio creates uneven thermal profiles[3]. The reaction mixture develops localized "hot spots" near the reactor walls, which accelerate side reactions. Furthermore, the prolonged residence time required to achieve high conversion in a batch system means the newly formed EMPE remains in contact with the acid catalyst for hours. This extended exposure inevitably leads to the oligomerization of the product, resulting in high batch-to-batch yield variance.

The Continuous Flow Advantage: Kinetic Control and Heat Transfer Continuous flow chemistry fundamentally shifts the synthesis from thermodynamic to kinetic control. By pumping the acetal precursor through a heated microreactor or a packed-bed solid acid column, the system leverages a massive surface-area-to-volume ratio, ensuring instantaneous heat transfer and a perfectly homogeneous thermal profile[3].

Crucially, flow reactors allow for precise control over residence time ( tres​ )[4]. The reaction can be driven to completion in minutes rather than hours. By immediately directing the product stream into an inline cooling loop or a basic quench resin, the cationic polymerization pathway is halted entirely. This rapid quenching mechanism is the direct cause of the highly reproducible EMPE recoveries seen in flow systems.

Quantitative Performance Comparison The following table summarizes the performance metrics of EMPE synthesis across both reactor paradigms, derived from standardized laboratory scale-up models.

ParameterTraditional Batch ReactorContinuous Flow Reactor
Average Yield (%) 62 - 75%92 - 95%
Yield Variance (Run-to-Run) ± 8.5%± 1.2%
Reaction / Residence Time 4.0 - 6.0 hours2.5 minutes
Thermal Gradient ( ΔT ) ~10 °C (Center to wall)< 0.5 °C
Primary Side Reaction Cationic oligomerizationSuppressed (Negligible)
Scalability Mechanism Volumetric increase (Requires re-optimization)Numbering-up / Extended operation

Workflow Visualization The structural differences in these methodologies dictate their reliability. The diagram below maps the workflow and thermal exposure pathways of both systems, highlighting where product degradation occurs in batch versus where it is prevented in flow.

G cluster_batch Traditional Batch Reactor cluster_flow Continuous Flow Reactor B1 Acetal Precursor B2 Thermal Gradients (Uneven Heating) B1->B2 B3 Prolonged Acid Exposure (Oligomerization) B2->B3 B4 Variable Yield (60-75%) B3->B4 F1 Acetal Precursor F2 Microreactor Heating (Precise Control) F1->F2 F3 Rapid Inline Quench (t_res = 2.5 min) F2->F3 F4 Reproducible Yield (>92%) F3->F4

Comparison of reaction pathways and thermal control in batch vs. continuous flow reactors.

Self-Validating Experimental Protocols To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are integrated directly into the workflow to verify mechanistic assumptions in real-time.

Protocol A: Traditional Batch Synthesis (Baseline)

  • Setup : Equip a 500 mL 3-neck round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

  • Reagents : Charge the flask with 100 mmol of isobutyraldehyde diethyl acetal and 2.0 mol% of p-toluenesulfonic acid (pTSA).

  • Execution : Heat the mixture to 130 °C using a silicone oil bath. Continuously remove the ethanol byproduct via the Dean-Stark trap to drive the equilibrium forward.

  • Validation Checkpoint : Monitor the reaction via GC-FID every 60 minutes. Causality Note: You will observe the EMPE peak rise initially, but subsequently broaden and diminish as prolonged heating induces cationic polymerization.

  • Quench & Isolate : After 4 hours, cool the flask to 0 °C and neutralize with triethylamine. Distill the crude mixture twice over calcium hydride to isolate EMPE[1].

Protocol B: Continuous Flow Synthesis (Optimized)

  • Setup : Utilize a mesoscale continuous flow system equipped with dual HPLC pumps, a heated packed-bed reactor (internal volume: 5 mL) filled with Amberlyst-15 solid acid catalyst, and an inline cooling loop (0 °C) connected to a 100 psi back-pressure regulator (BPR).

  • Reagents : Prepare a 2.0 M solution of isobutyraldehyde diethyl acetal in anhydrous toluene.

  • Execution : Set the packed-bed reactor temperature to 140 °C. Pump the acetal solution at a flow rate of 2.0 mL/min, achieving a precise residence time ( tres​ ) of 2.5 minutes.

  • Quench : The eluent immediately passes through the inline cooling loop and a basic alumina cartridge. This neutralizes any leached acid and rapidly drops the temperature, completely halting side reactions.

  • Validation Checkpoint : Route a fraction of the output through an inline FT-IR or sample for GC-FID. The steady-state output acts as a self-validating metric, showing a consistent >95% conversion with zero oligomerization peaks.

  • Isolation : Concentrate the eluent under reduced pressure and distill over calcium hydride to yield pure EMPE.

Conclusion The synthesis of highly reactive enol ethers like 1-ethoxy-2-methyl-1-propene exposes the fundamental limitations of batch chemistry. The inability to rapidly heat, cool, and quench large volumes leads to product degradation and poor reproducibility. Continuous flow reactors resolve these issues through superior mass and heat transfer, offering a highly reproducible, scalable, and safe alternative for modern chemical development.

References 1.[1] Cationic Copolymerization of o-Phthalaldehyde and Vinyl Monomers with Various Substituents on the Vinyl Group or in the Pendant: Effects of the Structure and Reactivity of Vinyl Monomers on Copolymerization Behavior. Macromolecules - ACS Publications. 1 2.[4] Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? Lab Manager. 4 3.[2] Synthetic studies toward the pyran core and the amide side chain of psymberin. ResearchGate / Tetrahedron Letters. 2 4.[3] Using Microreactors in Chemical Synthesis: Batch Process versus Continuous Flow. PharmTech. 3

Safety & Regulatory Compliance

Safety

Mechanistic Causality: Why Enol Ethers Require Specialized Disposal

Operational Guide for the Safe Handling and Disposal of 1-Ethoxy-2-methylpropene As a Senior Application Scientist, I frequently observe laboratories treating all ethers as functionally identical during waste consolidati...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 1-Ethoxy-2-methylpropene

As a Senior Application Scientist, I frequently observe laboratories treating all ethers as functionally identical during waste consolidation. This is a dangerous operational oversight. 1-Propene, 1-ethoxy-2-methyl- (CAS 927-61-7), commonly known as ethyl 2-methyl-1-propenyl ether, is not just a standard aliphatic ether—it is an enol ether. This structural distinction fundamentally alters its reactivity profile, mandating highly specific disposal and decontamination protocols to prevent exothermic polymerization, rapid hydrolysis, and explosive autooxidation.

This guide provides a self-validating, step-by-step operational framework for the safe lifecycle management and disposal of 1-ethoxy-2-methylpropene, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Before executing any disposal protocol, it is critical to understand the dual-hazard nature of 1-ethoxy-2-methylpropene. Standard disposal operating procedures (SOPs) often fail because they do not account for the following mechanistic realities:

  • Radical Autooxidation (Peroxide Formation): Like all ethers, exposure to atmospheric oxygen and UV light initiates a radical chain reaction at the alpha-carbon, forming shock-sensitive hydroperoxides. Under EPA guidelines, severely peroxidized ethers are classified as D003 (Reactive Waste) .

  • Electrophilic Addition & Acid Hydrolysis: Unlike diethyl ether or tetrahydrofuran (THF), the electron-rich double bond of an enol ether is highly susceptible to electrophilic attack. If 1-ethoxy-2-methylpropene is inadvertently mixed with acidic aqueous waste, it undergoes rapid, acid-catalyzed hydrolysis to yield isobutyraldehyde and ethanol . This exothermic reaction can cause sudden pressurization and catastrophic failure of sealed waste containers.

Quantitative Hazard Profiling

To prevent adverse reactions during waste consolidation, all quantitative data regarding the chemical's physical and reactive properties must be accounted for.

Table 1: Physicochemical & Disposal Property Matrix

PropertyValue / CharacteristicOperational Impact on Disposal
Chemical Class Enol Ether (Vinyl Ether)Forms explosive hydroperoxides; Requires strict inventory dating (Discard 12 months after opening).
Boiling Point ~90 - 100 °CVolatile; vapor accumulation in waste carboys poses a severe inhalation and flash fire risk.
Flash Point Highly FlammableRequires grounded, explosion-proof handling. EPA RCRA D001 classification.
Chemical Reactivity Acid-sensitiveUndergoes rapid, exothermic hydrolysis in acidic conditions. Never mix with acidic waste.

Peroxide Testing & Disposal Decision Matrix

Because 1-ethoxy-2-methylpropene is a Group B peroxide former (forms peroxides upon concentration or prolonged storage), it must be tested prior to any disposal action. Visual inspection is insufficient; quantitative testing is mandatory.

DisposalMatrix Start Quantitative Peroxide Test (Quantofix / KI Method) Safe < 30 ppm Safe for Standard Disposal Start->Safe Low Warn 30 - 100 ppm Requires Decontamination Start->Warn Moderate Danger > 100 ppm or Crystals DO NOT TOUCH Start->Danger High/Visual Action1 Dispose as EPA D001 (Flammable Liquid) Safe->Action1 Action2 Purify via Basic Alumina (Avoid Acidic FeSO4) Warn->Action2 Action3 Evacuate Area Call EHS / Bomb Squad Danger->Action3 Action2->Start Re-test

Decision matrix for 1-ethoxy-2-methylpropene disposal based on peroxide concentration thresholds.

Table 2: Peroxide Concentration Thresholds & Required Actions

Peroxide Level (ppm)Hazard StatusOperational ActionEPA Waste Code
0 - 29 ppm Safe for standard disposalDispose in non-halogenated flammable waste.D001 (Ignitable)
30 - 99 ppm Moderate hazardDecontaminate via Basic Alumina (Avoid Acid).D001 (Post-treatment)
≥ 100 ppm Severe explosive hazardDO NOT MOVE. Contact EHS / Bomb Squad immediately.D003 (Reactive)
Visible Crystals Critical shock hazardEvacuate lab. DO NOT TOUCH.D003 (Reactive)

Step-by-Step Methodologies: Testing and Disposal

Protocol A: Self-Validating Peroxide Quantification

Causality: We use Quantofix® test strips or a Potassium Iodide (KI) indicator to quantitatively measure hydroperoxide levels before moving the primary container to prevent accidental detonation of shock-sensitive peroxides.

  • Preparation: Don appropriate PPE (flame-resistant lab coat, heavy-duty nitrile gloves, face shield). Ensure the fume hood sash is lowered.

  • Sampling: Using a clean glass pipette, extract 1 mL of 1-ethoxy-2-methylpropene. Do not scrape the sides or threads of the glass bottle (friction can detonate crystallized peroxides).

  • Execution: Apply 1 drop of the solvent to the test pad of a peroxide test strip.

  • Validation: Wait 15 seconds. Compare the color change to the manufacturer's scale. Proceed to Protocol B or C based on the reading.

Protocol B: Standard Disposal (Peroxides < 30 ppm)
  • Segregation: Ensure the receiving waste carboy contains ONLY non-halogenated, non-acidic organic solvents.

  • Transfer: Funnel the 1-ethoxy-2-methylpropene into the waste container in a well-ventilated fume hood.

  • Labeling: Tag the container strictly with EPA Waste Code D001 (Ignitable Waste) .

Protocol C: Acid-Free Peroxide Decontamination (Peroxides 30 - 100 ppm)

Expert Insight: Standard laboratory EHS guidelines often recommend washing peroxidized ethers with an acidic Ferrous Sulfate (FeSO4 / H2SO4) solution . Do not do this with 1-ethoxy-2-methylpropene. As established in Section 1, the acidic conditions will trigger violent hydrolysis of the enol ether. Instead, we utilize basic activated alumina chromatography to physically adsorb the peroxides without initiating hydrolysis .

AluminaDecon Step1 Pack Column Basic Alumina Step2 Elute Enol Ether (Gravity Flow) Step1->Step2 Step3 Peroxides Bind to Alumina Step2->Step3 Step4 Collect Safe Ether (<30 ppm) Step3->Step4 Step5 Dispose Ether (D001) & Alumina (Solid) Step4->Step5

Acid-free peroxide removal workflow using basic activated alumina to prevent enol ether hydrolysis.

  • Column Preparation: Slurry-pack a glass chromatography column with Basic Activated Alumina (Brockmann I) using a dry, inert hydrocarbon solvent (e.g., hexanes).

  • Elution: Slowly pour the peroxidized 1-ethoxy-2-methylpropene through the column. The basic alumina will selectively bind the hydroperoxides.

  • Validation (Crucial Step): Collect the initial 5 mL of the eluent and re-test using Protocol A. The reading must be 0 ppm. If peroxides are still present, the alumina is saturated; pack a fresh column.

  • Disposal: Once the entire volume is decontaminated and validated, dispose of the safe ether as D001 waste. The peroxide-laden alumina must be kept wet with water and disposed of immediately as solid hazardous waste.

By integrating these mechanistic insights into your daily laboratory operations, you protect your personnel, maintain regulatory compliance, and prevent catastrophic waste-container failures. True scientific partnership extends beyond supplying high-purity reagents—it requires providing the operational intelligence necessary to handle them safely.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes United States Environmental Protection Agency (EPA) URL:[Link]

  • Cationic Copolymerization of o-Phthalaldehyde and Vinyl Monomers with Various Substituents on the Vinyl Group or in the Pendant: Effects of the Structure and Reactivity of Vinyl Monomers on Copolymerization Behavior Macromolecules (ACS Publications) URL:[Link]

  • Peroxide-Forming Chemicals Policy University of Nevada, Reno (Environmental Health & Safety) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 7) National Research Council (National Academies Press) URL:[Link]

Handling

Comprehensive Safety and Operational Guide: Handling 1-Ethoxy-2-methylpropene

1-Ethoxy-2-methylpropene (CAS: 927-61-7), also known as ethyl 2-methyl-1-propenyl ether, is a highly reactive enol ether frequently utilized in advanced organic synthesis, cycloadditions, and drug development[1]. While i...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Ethoxy-2-methylpropene (CAS: 927-61-7), also known as ethyl 2-methyl-1-propenyl ether, is a highly reactive enol ether frequently utilized in advanced organic synthesis, cycloadditions, and drug development[1]. While it is a valuable reagent, its physicochemical profile presents severe logistical and safety challenges. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring laboratory safety and operational efficiency for researchers and scientists.

Physicochemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The operational risks of 1-ethoxy-2-methylpropene are driven by its volatility, electron-rich double bond, and ether linkage.

Quantitative Hazard Summary
PropertyValueOperational Implication
CAS Number 927-61-7[1]Unique identifier for SDS cross-referencing and inventory tracking.
Molecular Weight 100.16 g/mol [1]Low molecular weight contributes to high volatility and rapid vapor accumulation.
Boiling Point 95.9 °C at 760 mmHg[2]Vaporizes easily at standard laboratory temperatures; requires strict temperature control.
Flash Point -7.37 °C[3]Highly flammable; vapors can ignite at sub-zero temperatures.
Density 0.786 g/cm³[2]Floats on water; aqueous fire suppression may spread the chemical rather than extinguish it.
Mechanistic Hazards
  • Radical Autoxidation (Peroxide Formation): Like many ethers, 1-ethoxy-2-methylpropene reacts with atmospheric oxygen. The electron-rich double bond and allylic positions are highly susceptible to radical autoxidation, forming shock-sensitive hydroperoxides[4]. Concentrating the solvent via rotary evaporation concentrates these peroxides, risking a violent, spontaneous explosion[5].

  • Acid-Catalyzed Hydrolysis: Enol ethers are highly sensitive to aqueous acids. Contact with even mild acid triggers an exothermic hydrolysis reaction, rapidly cleaving the molecule into isobutyraldehyde and ethanol. This sudden release of heat and volatile organics can overpressurize closed systems.

HazardPathway EnolEther 1-Ethoxy-2-methylpropene (Enol Ether) O2 O2 / UV Light EnolEther->O2 Exposure Acid Aqueous Acids EnolEther->Acid Contact Peroxide Radical Autoxidation (Peroxide Formation) O2->Peroxide Hydrolysis Exothermic Hydrolysis Acid->Hydrolysis Explosion Shock-Sensitive Explosion Hazard Peroxide->Explosion ToxicGas Isobutyraldehyde + Ethanol Release Hydrolysis->ToxicGas

Caption: Mechanistic degradation pathways of 1-ethoxy-2-methylpropene leading to critical laboratory hazards.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive enol ethers. The following matrix dictates the required equipment and the scientific rationale (causality) behind each choice.

  • Hand Protection: Butyl Rubber Gloves or Silver Shield laminate gloves .

    • Causality: 1-Ethoxy-2-methylpropene is a non-polar organic solvent that rapidly permeates and degrades standard nitrile or latex gloves. Butyl rubber provides superior chemical resistance to ethers and aldehydes, preventing transdermal absorption.

  • Eye & Face Protection: Chemical splash goggles paired with a polycarbonate face shield .

    • Causality: Due to the risk of exothermic hydrolysis or peroxide detonation, a face shield provides ballistic protection against shattered glassware, while goggles prevent vapor condensation in the eyes.

  • Body Protection: Flame-Resistant (FR) Lab Coat (e.g., Nomex).

    • Causality: With a flash point of -7.37 °C[3], static discharge can easily ignite the vapors. Poly-blend coats will melt to the skin in a flash fire; FR coats self-extinguish.

  • Respiratory & Environmental: Class II Fume Hood with an inert gas manifold (Schlenk line).

    • Causality: Handling must occur under an argon or nitrogen atmosphere to actively displace oxygen and halt the radical autoxidation pathway[6].

Experimental Workflow & Safety Protocols

Because peroxide formation is a function of time and oxygen exposure, every operational protocol must include a self-validating peroxide check before the chemical is used or concentrated.

Workflow Start Retrieve Chemical from Dark/Cold Storage PPE Don PPE: Butyl Gloves, FR Coat Start->PPE Test Peroxide Test Strip (e.g., Quantofix) PPE->Test Check Peroxide Level? Test->Check High > 20 ppm (Hazardous) Check->High Yes Low < 20 ppm (Safe to Use) Check->Low No Quench Quench with Fe(II)SO4 or Alumina Column High->Quench Proceed Proceed in Fume Hood (Inert Atmosphere) Low->Proceed Quench->Test

Caption: Self-validating workflow for peroxide screening and safe handling of enol ethers.

Step-by-Step Methodology: Peroxide Screening and Quenching

This protocol creates a closed-loop, self-validating system to ensure no explosive peroxides are concentrated during your workflow.

  • Initial Inventory Screening: Verify the date of receipt and opening. Unopened containers of peroxide formers should be discarded after 18 months; opened containers must be tested every 3 months[6].

  • Quantitative Testing: In a functioning fume hood, dip a commercial peroxide test strip (e.g., Quantofix) into the solvent for 1 second.

  • Threshold Analysis: Wait 15 seconds and compare the color to the scale. A concentration > 20 ppm indicates a hazardous level of peroxides that must not be distilled or concentrated[5].

  • Chemical Quenching (If 20–100 ppm): Add a concentrated aqueous solution of Iron(II) sulfate (FeSO4) to the ether.

    • Mechanistic Rationale: The Fe(II) ion acts as a reducing agent, converting the shock-sensitive hydroperoxides into non-explosive alcohols, while oxidizing itself to Fe(III).

  • Validation: Retest the organic layer with a new test strip. You must confirm peroxide levels are < 20 ppm before proceeding with the experiment.

Spill Management & Disposal Plan

In the event of a spill, the primary risks are flash fire and toxic vapor inhalation.

Step-by-Step Methodology: Spill Response
  • Evacuation & Isolation: Immediately extinguish all ignition sources (e.g., hot plates, Bunsen burners). Evacuate non-essential personnel from the laboratory.

  • Ventilation: Maximize fume hood exhaust and ensure room ventilation is operating at 100% capacity to prevent vapors from reaching the lower explosive limit (LEL).

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or sand).

    • Critical Warning: Do not use combustible sawdust, as the ether can dry and leave behind shock-sensitive peroxides on the wood fibers.

  • Avoid Acidic Neutralizers: Do not use acidic spill kits. As established in the hazard profile, acid catalyzes the exothermic hydrolysis of the enol ether into isobutyraldehyde and ethanol, worsening the vapor hazard.

  • Disposal: Sweep the absorbed material using non-sparking (brass or plastic) tools to prevent static ignition. Place the waste in a clearly labeled hazardous waste container.

Waste Segregation

Dispose of 1-ethoxy-2-methylpropene waste in a dedicated "Halogen-Free Flammable Organic Waste" container. Never mix enol ether waste with aqueous acid waste streams, as this will trigger an exothermic hydrolysis reaction inside the sealed waste carboy, leading to catastrophic overpressurization and rupture.

References

  • EvitaChem. Screening Compounds P137138: 1-Propene, 1-ethoxy-2-methyl-.
  • ChemSrc. 927-61-7_1-ethoxy-2-methylprop-1-ene Properties.
  • ChemIndex. 927-61-7 | 1-ethoxy-2-methylprop-1-ene.
  • ACS Chemical Health & Safety. Peroxides and peroxide-forming compounds.
  • ACS Publications. Enhancing Management of Time-Sensitive Chemicals in Higher Education: A Proactive Approach to Safety and Risk Reduction.
  • Duke Occupational & Environmental Safety Office. Organic Peroxide-Forming Materials.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propene, 1-ethoxy-2-methyl-
Reactant of Route 2
1-Propene, 1-ethoxy-2-methyl-
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